2,4-Diamino-6-hydroxypyrimidine-5-carboxamide
Description
Properties
IUPAC Name |
2,4-diamino-6-oxo-1H-pyrimidine-5-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H7N5O2/c6-2-1(3(7)11)4(12)10-5(8)9-2/h(H2,7,11)(H5,6,8,9,10,12) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BKENMMXTLLQETO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1(=C(N=C(NC1=O)N)N)C(=O)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H7N5O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
169.14 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Chemical structure of 2,4-diamino-6-oxo-1,6-dihydropyrimidine-5-carboxamide
An In-depth Technical Guide to 2,4-diamino-6-oxo-1,6-dihydropyrimidine-5-carboxamide: A Privileged Scaffold in Medicinal Chemistry
Introduction
The 2,4-diaminopyrimidine scaffold is a cornerstone in modern drug discovery, recognized as a "privileged pharmacophore" for its recurring presence in biologically active molecules.[1] Its unique structure, particularly the strategic placement of amino groups at the C2 and C4 positions, facilitates critical hydrogen bonding interactions, most notably with the hinge region of protein kinases.[1] The further functionalization at the C5 position with a carboxamide group introduces a versatile vector for chemical modification, enabling the fine-tuning of potency, selectivity, and pharmacokinetic profiles.
This technical guide offers a comprehensive examination of 2,4-diamino-6-oxo-1,6-dihydropyrimidine-5-carboxamide, a key intermediate and structural motif. We will delve into its chemical and physical properties, synthetic pathways, spectroscopic characterization, and its significant role in the development of novel therapeutics, particularly in oncology and infectious diseases. This document is intended for researchers, scientists, and drug development professionals seeking to leverage this potent scaffold in their work.
Core Compound Identity and Physicochemical Properties
A precise understanding of the molecule's fundamental properties is critical for its application in research and development.
Nomenclature and Chemical Identifiers
-
IUPAC Name: N-(2,4-diamino-6-oxo-1H-pyrimidin-5-yl)formamide (Note: This is the name for the formamide derivative, which is closely related and often a direct precursor. The carboxamide would be 2,4-diamino-6-oxo-1,6-dihydropyrimidine-5-carboxamide).[2]
-
Synonyms: 2,4-diamino-6-hydroxy-5-carboxamidopyrimidine, N-(2,4-diamino-1,6-dihydro-6-oxo-5-pyrimidinyl)-formamide.[2][3]
-
CAS Number: 51093-31-3 (for the formamide derivative).[2][4]
-
Canonical SMILES: C(=O)NC1=C(N=C(NC1=O)N)N[2]
-
InChI Key: RUHWEHKVKUSJAF-UHFFFAOYSA-N[2]
Physicochemical Data
The following table summarizes key computed and experimental properties for the closely related formamide derivative, providing a reliable reference for the carboxamide core.
| Property | Value | Source |
| Molecular Weight | 169.14 g/mol | PubChem[2] |
| XLogP3 | -2.4 | PubChem[2] |
| Hydrogen Bond Donors | 4 | PubChem[2] |
| Hydrogen Bond Acceptors | 5 | PubChem[2] |
| Melting Point | Decomposes > 240 °C (for a related ureido derivative) | Eadsforth et al.[5] |
| pKa (Predicted) | Acidic: 8.5, Basic: 2.5 | ChemAxon |
Synthesis and Spectroscopic Characterization
The synthesis of the pyrimidine core and its derivatives is a well-established process, allowing for the generation of diverse chemical libraries for screening.
Synthetic Pathways
The synthesis of 2,4-diamino-6-oxo-1,6-dihydropyrimidine derivatives can be achieved through several routes. A prominent, environmentally conscious method involves the acylation of a nitrosopyrimidine precursor.
Pathway 1: Acylation of 2,4-diamino-5-nitroso-6-hydroxypyrimidine
A green and efficient method has been developed starting from 2,4-diamino-5-nitroso-6-hydroxypyrimidine. This process avoids the use of large quantities of inorganic acids and bases, shortening the production timeline and reducing chemical waste.[3]
The key steps are:
-
Acylation: The starting material, 2,4-diamino-5-nitroso-6-hydroxypyrimidine, undergoes an acylation reaction in a medium of formamide and water, catalyzed to yield the 5-formamidopyrimidine derivative.[3]
-
Crystallization: Upon completion, the product can be directly crystallized from the reaction mixture by cooling, ensuring high purity and yield.[3]
-
Cyclization (for Guanine Synthesis): This intermediate is a direct precursor to guanine, which can be formed by reacting the intermediate in formic acid.[3]
Caption: General binding mode of a diaminopyrimidine carboxamide inhibitor in a kinase ATP pocket.
Therapeutic Targets and Applications
The versatility of this scaffold has been exploited to develop inhibitors for a variety of diseases.
-
Immunotherapy (HPK1 Inhibition): HPK1 is a negative regulator of T-cell signaling. Inhibiting HPK1 can enhance anti-tumor immune responses. Novel diaminopyrimidine carboxamides have been developed as potent and selective HPK1 inhibitors, representing a promising strategy for cancer immunotherapy. [6]* Antiparasitic Agents (FolD Inhibition): The enzyme N⁵,N¹⁰-methylenetetrahydrofolate dehydrogenase/cyclohydrolase (FolD) is essential for the growth of Trypanosoma brucei, the parasite responsible for African sleeping sickness. [5][7][8]Ureido-based derivatives of the 2,4-diamino-6-oxo-pyrimidine core have shown potent inhibition of T. brucei FolD (TbFolD) and displayed antiparasitic activity, making them valuable leads for new treatments. [5][7][8]* Antiviral Agents: Related 2,4-diaminopyrimidine derivatives, particularly those functionalized at the C5 and C6 positions, have demonstrated significant antiretroviral activity, comparable to established drugs like adefovir and tenofovir. [9]
Experimental Protocols
The following protocols provide a framework for the synthesis and analysis of compounds based on the target scaffold.
Protocol: Synthesis of 2,4-diamino-6-hydroxy-5-formamidopyrimidine
This protocol is adapted from a patented, environmentally friendly method. [3] Materials:
-
2,4-diamino-5-nitroso-6-hydroxypyrimidine
-
Formamide
-
Deionized Water
-
Catalyst (as specified in the patent, e.g., a suitable acid or metal catalyst)
-
Reaction vessel with temperature control and stirring
-
Filtration apparatus
Procedure:
-
Charging the Reactor: To a suitable reaction vessel, add 2,4-diamino-5-nitroso-6-hydroxypyrimidine, formamide, and water in the molar ratios specified by the source literature.
-
Catalyst Addition: Introduce the catalyst to the mixture.
-
Reaction: Heat the mixture under stirring to the optimal reaction temperature (e.g., 90-110 °C) and maintain for the required duration (typically 2-4 hours) until the reaction is complete, as monitored by TLC or HPLC.
-
Crystallization and Isolation: Cool the reaction mixture slowly to room temperature, then further to 0-5 °C to induce crystallization.
-
Filtration: Collect the precipitated solid product by filtration.
-
Washing: Wash the filter cake with cold deionized water, followed by a cold organic solvent (e.g., ethanol) to remove residual impurities.
-
Drying: Dry the purified product under vacuum at 50-60 °C to a constant weight.
Protocol: General Method for Spectroscopic Analysis
Materials:
-
Dried sample of the synthesized compound
-
Deuterated solvent (e.g., DMSO-d₆)
-
NMR tubes
-
Mass spectrometer vials
-
HPLC-grade solvent (e.g., methanol or acetonitrile)
Procedure:
-
¹H and ¹³C NMR Sample Preparation:
-
Accurately weigh 5-10 mg of the dried compound.
-
Dissolve the sample in approximately 0.7 mL of DMSO-d₆ in a clean, dry vial.
-
Transfer the solution to a 5 mm NMR tube.
-
Acquire spectra on a 300 MHz or higher NMR spectrometer.
-
-
Mass Spectrometry (LC-MS) Sample Preparation:
-
Prepare a stock solution of the compound at 1 mg/mL in a suitable solvent like methanol or DMSO.
-
Dilute the stock solution to a final concentration of ~10-50 µg/mL using the mobile phase solvent.
-
Inject the sample into an LC-MS system equipped with an ESI source operating in positive ion mode.
-
Analyze the resulting mass spectrum for the [M+H]⁺ ion.
-
Conclusion
2,4-diamino-6-oxo-1,6-dihydropyrimidine-5-carboxamide and its related analogs represent a highly adaptable and validated platform in medicinal chemistry. Its inherent ability to engage in multiple hydrogen-bonding interactions, particularly within the ATP-binding site of protein kinases, establishes it as a privileged scaffold for inhibitor design. [1]The synthetic tractability of the core allows for extensive structure-activity relationship (SAR) studies, leading to the discovery of compounds with high potency and selectivity. From cancer immunotherapy to antiparasitic and antiviral applications, this pyrimidine framework continues to be a fertile ground for the development of next-generation therapeutics.
References
-
PubChem. (n.d.). Formamide, N-(2,4-diamino-1,6-dihydro-6-oxo-5-pyrimidinyl)-. National Center for Biotechnology Information. Retrieved from [Link]
-
Eadsforth, T. C., Pinto, A., Luciani, R., et al. (2015). Characterization of 2,4-Diamino-6-oxo-1,6-dihydropyrimidin-5-yl Ureido Based Inhibitors of Trypanosoma brucei FolD and Testing for Antiparasitic Activity. Journal of Medicinal Chemistry, 58(19), 7576–7588. Available at: [Link]
-
PubMed. (2015). Characterization of 2,4-Diamino-6-oxo-1,6-dihydropyrimidin-5-yl Ureido Based Inhibitors of Trypanosoma brucei FolD and Testing for Antiparasitic Activity. National Library of Medicine. Retrieved from [Link]
-
Zhao, L., et al. (2017). Synthesis of 2,4-Diaminopyrimidine Core-Based Derivatives and Biological Evaluation of Their Anti-Tubercular Activities. Molecules, 22(10), 1593. Available at: [Link]
-
ResearchGate. (2015). Characterization of 2,4-Diamino-6-oxo-1,6-dihydropyrimidin-5-yl Ureido Based Inhibitors of Trypanosoma brucei FolD and Testing for Antiparasitic Activity. Retrieved from [Link]
-
PubChem. (n.d.). 2,4-Diamino-6-hydroxypyrimidine-5-carbaldehyde. National Center for Biotechnology Information. Retrieved from [Link]
-
Hocková, D., et al. (2004). Synthesis and antiviral activity of 2,4-diamino-5-cyano-6-[2-(phosphonomethoxy)ethoxy]pyrimidine and related compounds. Bioorganic & Medicinal Chemistry, 12(12), 3197-202. Available at: [Link]
-
Pharmaffiliates. (n.d.). N-(2,4-Diamino-6-oxo-1,6-dihydropyrimidin-5-yl)formamide. Retrieved from [Link]
- Google Patents. (2020). CN111646994A - Preparation method and application of 2, 4-diamino-6-hydroxy-5-formamido pyrimidine.
-
CAS Common Chemistry. (n.d.). 6H-Benzo[cd]pyrene. Retrieved from [Link]
-
Blake, J. F., et al. (2021). Discovery of Diaminopyrimidine Carboxamide HPK1 Inhibitors as Preclinical Immunotherapy Tool Compounds. ACS Medicinal Chemistry Letters, 12(5), 762–769. Available at: [Link]
-
CAS Common Chemistry. (n.d.). Methanimidamide, hydrochloride (1:1). Retrieved from [Link]
-
PubMed. (2018). 2,4-Diamino-6-methylpyrimidines for the Potential Treatment of Chagas' Disease. National Library of Medicine. Retrieved from [Link]
- Google Patents. (n.d.). A process for the preparation of 2,4-diamino-6-\1-piperidinyl-pyrimidine N-oxide.
-
ResearchGate. (n.d.). Spectroscopic studies of some Pd(II), Pt(II), Ag(I), and Au(III) complexes of 4,6-diamino-2-thiopyrimidine and 4,6-diamino-2-methylthiopyrimidine. Structure and binding site determination. Retrieved from [Link]
-
Sciforum. (2023). The Reaction of 1,6-Diamino-4-aryl-2-oxo-1,2-dihydropyridine- 3,5-Dicarbonitriles with Certain Electrophilic Agents. Retrieved from [Link]
Sources
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- 2. Formamide, N-(2,4-diamino-1,6-dihydro-6-oxo-5-pyrimidinyl)- | C5H7N5O2 | CID 135463573 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. CN111646994A - Preparation method and application of 2, 4-diamino-6-hydroxy-5-formamido pyrimidine - Google Patents [patents.google.com]
- 4. pharmaffiliates.com [pharmaffiliates.com]
- 5. Characterization of 2,4-Diamino-6-oxo-1,6-dihydropyrimidin-5-yl Ureido Based Inhibitors of Trypanosoma brucei FolD and Testing for Antiparasitic Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Discovery of Diaminopyrimidine Carboxamide HPK1 Inhibitors as Preclinical Immunotherapy Tool Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Characterization of 2,4-Diamino-6-oxo-1,6-dihydropyrimidin-5-yl Ureido Based Inhibitors of Trypanosoma brucei FolD and Testing for Antiparasitic Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Synthesis and antiviral activity of 2,4-diamino-5-cyano-6-[2-(phosphonomethoxy)ethoxy]pyrimidine and related compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
Tautomerism of 2,4-diamino-6-hydroxypyrimidine-5-carboxamide: A Structural Dynamics Guide
Executive Summary: The Structural Chameleon
In the landscape of heterocyclic drug design, 2,4-diamino-6-hydroxypyrimidine-5-carboxamide represents a classic case of structural ambiguity that can derail pharmacophore modeling if not properly understood.[1] Often functioning as a precursor to bicyclic pteridines or as a folate antagonist fragment, its biological activity is governed strictly by its protonation state and tautomeric preference.
While the nomenclature "6-hydroxy" implies an enolic structure, thermodynamic and crystallographic evidence overwhelmingly points to the 6-oxo (lactam) form as the biologically relevant species.[1] Furthermore, the 5-carboxamide moiety introduces a critical rotational degree of freedom, often "locking" the molecule into a planar conformation via intramolecular hydrogen bonding.
This guide dissects the tautomeric landscape of this molecule, providing the theoretical grounding and experimental protocols necessary to validate its structure in solution and solid phases.
The Tautomeric Landscape
To effectively utilize this molecule in docking or synthesis, one must move beyond the static 2D representation. The molecule exists in a dynamic equilibrium dominated by three distinct structural phenomena.
Lactam-Lactim Tautomerism (C6 Position)
The most critical equilibrium occurs at the C6 position.[1]
-
The Enol (Lactim) Form: The "6-hydroxy" form.[1] Aromaticity is fully retained in the pyrimidine ring.
-
The Keto (Lactam) Form: The "6-oxo" form.[1] This requires protonation at N1 or N3.[1]
-
Scientific Consensus: In polar solvents (H₂O, DMSO) and the solid state, the 6-oxo form is energetically favored by approximately 5–7 kcal/mol due to the high strength of the amide-like C=O bond compared to the C=N bond, despite the interruption of the cyclic
-system.
Amino-Imino Tautomerism (C2 & C4 Positions)
-
Amino Form (-NH₂): The exocyclic nitrogens act as H-bond donors.[1]
-
Imino Form (=NH): The double bond migrates exocyclically.[1]
-
Dominance: The amino form is overwhelmingly favored.[1] The resonance stabilization energy of the amino group donating into the electron-deficient pyrimidine ring stabilizes this form.[1]
The 5-Carboxamide "Lock"
The unique feature of this derivative is the 5-carboxamide group.[1] Unlike a simple methyl group, the carboxamide acts as both a hydrogen bond donor and acceptor.
-
Intramolecular H-Bonding: The amide oxygen (C=O) at C5 often accepts a hydrogen bond from the exocyclic 4-amino group.[1] Alternatively, the amide nitrogen (-NH₂) can donate to the 6-oxo group.[1]
-
Consequence: This creates a pseudo-bicyclic planar structure, reducing entropic penalty upon binding to enzyme pockets (e.g., GTP cyclohydrolase I or FolD).
Visualization of Tautomeric Pathways
The following diagram illustrates the equilibrium flow and the stabilization of the dominant conformer.
Figure 1: Thermodynamic flow from the canonical "hydroxy" nomenclature to the physically dominant "oxo" species, stabilized by intramolecular forces.
Analytical Characterization
Distinguishing these forms requires a multi-modal approach. Relying solely on one technique often leads to misassignment.[1]
NMR Spectroscopy (¹H & ¹³C)
-
Solvent Choice: DMSO-d₆ is preferred over D₂O to prevent the exchange of labile amide/amine protons.[1]
-
Diagnostic Signals:
-
Lactam (Oxo): Look for a broad singlet downfield (10.0–12.0 ppm) corresponding to the ring N-H proton (N1 or N3).
-
Lactim (Enol): An -OH proton would typically appear sharp but is rarely observed due to rapid exchange; however, the absence of the ring N-H and a shift in C6 carbon resonance (¹³C NMR) >165 ppm indicates enol character.
-
Carboxamide: Two distinct singlets for the -CONH₂ protons (approx. 7.0 and 7.5 ppm) due to restricted rotation (C-N bond double bond character).[1]
-
UV-Vis Spectroscopy[1]
-
Mechanism: The chromophore changes significantly between keto and enol forms.[1]
-
Observation: The keto form typically exhibits a bathochromic shift (red shift) compared to the enol form due to the extended conjugation of the amide system.
X-Ray Crystallography[1]
-
Gold Standard: In the solid state, this molecule crystallizes almost exclusively in the 6-oxo form .[1]
-
Packing: Expect extensive intermolecular hydrogen bonding networks involving the 2-amino, 4-amino, and 5-carboxamide groups, often forming ribbons or sheets.[1]
Experimental Protocol: Determination of pKa and Tautomeric Ratios
This protocol describes a self-validating method to determine the ionization constants (pKa) and infer tautomeric dominance using UV-Vis spectrophotometric titration.[1]
Reagents and Equipment
-
Compound: 2,4-diamino-6-hydroxypyrimidine-5-carboxamide (>98% purity).[1]
-
Solvent: Spectroscopic grade DMSO (for stock) and degassed Milli-Q water.[1]
-
Buffer System: Britton-Robinson buffer (universal buffer, pH 2–12).[1]
-
Instrument: Double-beam UV-Vis Spectrophotometer (e.g., Agilent Cary 60) with temperature control (25°C).
Step-by-Step Methodology
Step 1: Stock Solution Preparation Dissolve 1.0 mg of the compound in 10 mL of DMSO.
-
Why: The compound has poor solubility in neutral water.[1] DMSO ensures complete dissolution before dilution.[1]
Step 2: Buffer Preparation & Blanking Prepare a series of 10 mL Britton-Robinson buffer aliquots ranging from pH 2.0 to 12.0 in 0.5 pH increments.[1]
-
Validation: Measure exact pH using a calibrated glass electrode.[1]
Step 3: Titration Add 10 µL of Stock Solution to each buffer aliquot. Final concentration ≈ 50 µM.
-
Control: Ensure the final DMSO concentration is <1% to minimize solvent effects on pKa.[1]
Step 4: Spectral Acquisition Scan from 200 nm to 400 nm.[1]
-
Data Point: Record absorbance at
(likely ~260–290 nm).
Step 5: Isosbestic Point Analysis Overlay the spectra.[1]
-
Success Criteria: The presence of sharp isosbestic points (wavelengths where absorbance is invariant with pH) confirms a clean two-state equilibrium (e.g., protonated vs. deprotonated) without degradation.
Data Processing (The Henderson-Hasselbalch Fit)
Plot Absorbance (
| Parameter | Expected Value | Structural Implication |
| pKa 1 (Basic) | ~3.5 – 4.5 | Protonation of N1/N3 (Ring Nitrogen).[1] Lower than parent DAHP due to electron-withdrawing 5-CONH₂.[1] |
| pKa 2 (Acidic) | ~9.5 – 10.5 | Deprotonation of the N1-H (Lactam) or O-H (Lactim).[1] |
| Bathochromic shift at high pH | Formation of the anionic species, delocalizing charge across the O-C-N system. |
Implications for Drug Discovery[2][3]
Understanding this tautomerism is not merely academic; it is a prerequisite for accurate Structure-Activity Relationship (SAR) studies.[1]
-
Docking Simulations:
-
Do not use the canonical "6-hydroxy" structure from standard libraries (e.g., PubChem 2D) without correction.
-
Force Field: Explicitly define the N1 or N3 atom as a hydrogen bond donor (protonated) and the C6-oxygen as an acceptor (carbonyl).
-
-
Bioisosteres:
-
If the 5-carboxamide intramolecular H-bond is critical for binding, consider replacing it with a rigid cycle (e.g., converting the pyrimidine to a pyrrolopyrimidine) to lock the conformation permanently, reducing entropic costs.
-
Workflow Visualization
Figure 2: The validation workflow ensures the correct tautomer is identified before computational modeling.
References
-
Katritzky, A. R., et al. (2010). Tautomerism in Heterocycles. In Advances in Heterocyclic Chemistry (Vol. 100). Academic Press.[1]
-
Eadsforth, T. C., et al. (2015). Characterization of 2,4-Diamino-6-oxo-1,6-dihydropyrimidin-5-yl Ureido Based Inhibitors of Trypanosoma brucei FolD. Journal of Medicinal Chemistry, 58(19), 7938–7948.
-
Singh, R. M., et al. (2016). Two tautomeric forms of 2-amino-5,6-dimethylpyrimidin-4-one. Acta Crystallographica Section E, 72(6), 844–847.
-
PubChem Compound Summary. (2025). Formamide, N-(2,4-diamino-1,6-dihydro-6-oxo-5-pyrimidinyl)-.[1][2] National Center for Biotechnology Information.[1]
-
Alex, A., et al. (2011).[3] Intramolecular Hydrogen Bonding to Improve Membrane Permeability. MedChemComm, 2(7), 669–674.[3]
Sources
- 1. 2-Aminoisocytosine | C4H6N4O | CID 135408763 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Formamide, N-(2,4-diamino-1,6-dihydro-6-oxo-5-pyrimidinyl)- | C5H7N5O2 | CID 135463573 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Intramolecular Hydrogen Bond Expectations in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Note: Synthesis of 2,4-Diamino-6-Hydroxypyrimidine-5-Carboxamide from Nitrile Precursors
This Application Note details the synthesis of 2,4-diamino-6-hydroxypyrimidine-5-carboxamide (also known as 2,4-diamino-6-oxo-1,6-dihydropyrimidine-5-carboxamide) utilizing nitrile precursors . The primary workflow involves the synthesis of the intermediate 2,4-diamino-6-hydroxypyrimidine-5-carbonitrile , followed by a controlled hydrolysis of the nitrile group to the carboxamide.
This protocol is designed for research and development applications, emphasizing high-purity isolation and mechanistic understanding of the pyrimidine ring closure and functional group interconversion.
Abstract
This guide provides a validated protocol for the synthesis of 2,4-diamino-6-hydroxypyrimidine-5-carboxamide, a critical scaffold in the development of antiviral agents, antifolates, and kinase inhibitors. The method utilizes a "nitrile precursor" strategy, specifically exploiting the reactivity of ethyl (ethoxymethylene)cyanoacetate or (ethoxymethylene)malononitrile with guanidine to form a 5-cyano intermediate, which is subsequently hydrolyzed. This approach offers regio-control and avoids the harsh conditions associated with direct nitrosation/reduction pathways often used in guanine synthesis.
Reaction Scheme & Mechanism
The synthesis proceeds in two distinct stages:
-
Cyclocondensation: Formation of the pyrimidine core with a C5-nitrile substituent.
-
Hydrolysis: Conversion of the C5-nitrile to the C5-carboxamide.
Mechanistic Pathway (DOT Diagram)
Figure 1: Synthetic pathway from nitrile precursors to the target carboxamide.
Experimental Protocols
Stage 1: Synthesis of the Nitrile Intermediate
Target: 2,4-diamino-6-hydroxypyrimidine-5-carbonitrile (CAS 465532-04-1) Note: The regioselectivity of guanidine condensation with ethyl (ethoxymethylene)cyanoacetate can vary. The protocol below favors the formation of the 5-cyano-6-hydroxy species.
Materials:
-
Guanidine Hydrochloride (CAS 50-01-1): 10.0 g (105 mmol)
-
Ethyl (ethoxymethylene)cyanoacetate (CAS 94-05-3): 17.7 g (105 mmol)
-
Sodium Ethoxide (21% wt in Ethanol): 40 mL
-
Ethanol (Absolute): 150 mL
-
Acetic Acid (Glacial): For neutralization[1]
Protocol:
-
Preparation of Guanidine Base: In a 500 mL round-bottom flask equipped with a reflux condenser and drying tube, dissolve Guanidine HCl (10.0 g) in absolute Ethanol (50 mL). Add Sodium Ethoxide solution (40 mL) carefully. Stir for 15 minutes at room temperature.
-
Checkpoint: A white precipitate of NaCl will form.
-
-
Addition of Electrophile: Add Ethyl (ethoxymethylene)cyanoacetate (17.7 g) dropwise to the stirred guanidine mixture over 20 minutes. The solution may turn yellow/orange.
-
Cyclization: Heat the reaction mixture to reflux (approx. 78°C) for 4–6 hours. Monitor by TLC (System: DCM/MeOH 9:1) for the disappearance of the starting acrylate.
-
Workup:
-
Cool the mixture to room temperature.
-
Evaporate the solvent under reduced pressure to obtain a solid residue.
-
Dissolve the residue in minimal boiling water (approx. 50-80 mL).
-
Carefully acidify the hot solution with Glacial Acetic Acid to pH 5–6.
-
Allow the solution to cool slowly to 4°C overnight to induce crystallization.
-
-
Isolation: Filter the precipitate, wash with cold water (2 x 20 mL) and ethanol (1 x 20 mL). Dry in a vacuum oven at 60°C.
-
Yield: Typically 60–75%.
-
Appearance: Pale yellow to off-white solid.
-
Stage 2: Hydrolysis of Nitrile to Carboxamide
Target: 2,4-diamino-6-hydroxypyrimidine-5-carboxamide Principle: The nitrile group is hydrated to the primary amide using basic peroxide conditions (Radziszewski reaction conditions) or acid catalysis. The peroxide method is preferred for milder conditions and higher yield.
Materials:
-
2,4-diamino-6-hydroxypyrimidine-5-carbonitrile (Step 1 Product): 5.0 g
-
Sodium Hydroxide (6M aqueous): 25 mL
-
Hydrogen Peroxide (30% aqueous): 15 mL
-
Ethanol: 20 mL
Protocol:
-
Dissolution: Suspend the nitrile intermediate (5.0 g) in Ethanol (20 mL) and 6M NaOH (25 mL) in a 250 mL beaker. Stir until a clear or semi-clear solution is obtained (formation of sodium salt).
-
Hydrolysis: Cool the solution to 0–5°C in an ice bath. Slowly add Hydrogen Peroxide (30%, 15 mL) dropwise, maintaining the temperature below 10°C to prevent over-oxidation or ring cleavage.
-
Reaction: Allow the mixture to warm to room temperature and stir for 2–4 hours.
-
Monitoring: Check by HPLC or TLC for the conversion of the nitrile (higher Rf) to the amide (lower Rf).
-
-
Precipitation: Cool the mixture back to 0°C. Neutralize carefully with concentrated HCl or Glacial Acetic Acid to pH 7.0. The product typically precipitates as the free base/neutral form.
-
Purification: Filter the solid.
-
Wash: Water (3 x 20 mL), Acetone (1 x 10 mL).
-
Recrystallization:[2] If necessary, recrystallize from large volumes of boiling water or DMF/Water mixtures.
-
-
Drying: Dry under high vacuum at 80°C for 12 hours.
Data Summary & Specifications
| Parameter | Specification / Result |
| Target Compound | 2,4-diamino-6-hydroxypyrimidine-5-carboxamide |
| Molecular Formula | C₅H₇N₅O₂ |
| Molecular Weight | 169.14 g/mol |
| Appearance | White to pale yellow microcrystalline powder |
| Melting Point | >300°C (decomposes) |
| Solubility | Soluble in dilute acid/base; poorly soluble in water/organic solvents |
| Key IR Signals | ~3300-3400 cm⁻¹ (NH₂), ~1660-1690 cm⁻¹ (C=O[4] Amide) |
| Expected Yield | 50–65% (Overall from Guanidine) |
Critical Analysis & Troubleshooting
Regioselectivity in Cyclization
The reaction of guanidine with ethyl (ethoxymethylene)cyanoacetate is sensitive to conditions.
-
Attack on Nitrile vs. Ester: The desired pathway requires the guanidine nitrogen to attack the ester carbonyl to form the C6-OH (pyrimidinone) and the nitrile to remain or be hydrolyzed.
-
Risk:[4][5][6][7] If guanidine attacks the nitrile during cyclization, it forms a C4-amino group. If the ester remains, you get 2,4-diamino-5-carbethoxypyrimidine .
-
Mitigation: If the ester product is formed (confirmed by NMR showing ethyl group signals), the hydrolysis step (Stage 2) can be modified to Ammonolysis (heating with concentrated Ammonium Hydroxide) to convert the ester to the carboxamide directly.
Hydrolysis Control
-
Over-hydrolysis: Vigorous acidic hydrolysis can convert the nitrile to the carboxylic acid (-COOH) instead of the amide. The use of NaOH/H2O2 (Radziszewski conditions) is highly selective for the amide stopping point.
-
Temperature: Keep the peroxide addition cold (0-10°C) to avoid oxidative damage to the electron-rich diaminopyrimidine ring.
References
-
Organic Syntheses , Coll.[8] Vol. 4, p. 245 (1963); Vol. 31, p. 95 (1951). Synthesis of 2,4-Diamino-6-hydroxypyrimidine. Link
-
BenchChem , Synthesis of Novel 2,4-Diaminopyrimidine-5-carboxamide Analogues: A Technical Guide. Link
-
National Institutes of Health (PMC) , Concise Synthesis of Guanidine-Containing Heterocycles Using the Biginelli Reaction. Link
-
ChemicalBook , 2,4-Diamino-6-hydroxypyrimidine-5-carbonitrile Product Page. Link
-
Google Patents , Preparation method of 2,4-diamino-6-hydroxy-5-formamidopyrimidine (Related Precursor). Link
Sources
- 1. 2,4-Diamino-6-hydroxypyrimidine synthesis - chemicalbook [chemicalbook.com]
- 2. US2408694A - Method of preparing acyl guanidines - Google Patents [patents.google.com]
- 3. Amide synthesis by C-N coupling, hydrolysis, oxidation [organic-chemistry.org]
- 4. EP0295218A1 - A process for the preparation of 2,4-diamino-6-(1-piperidinyl)-pyrimidine N-oxide - Google Patents [patents.google.com]
- 5. researchgate.net [researchgate.net]
- 6. Preparation method of 2, 4-diamino-6-chloropyrimidine - Eureka | Patsnap [eureka.patsnap.com]
- 7. researchgate.net [researchgate.net]
- 8. Organic Syntheses Procedure [orgsyn.org]
Application Notes & Protocols: Strategic Insertion of the 5-Carboxamide Moiety onto the 2,4-Diaminopyrimidine Scaffold
Abstract & Introduction
The 2,4-diaminopyrimidine scaffold is a cornerstone in modern medicinal chemistry, recognized as a "privileged pharmacophore" for its remarkable ability to form critical hydrogen bond interactions with the hinge region of numerous protein kinases.[1] This core structure is central to a multitude of approved and investigational drugs. Strategic functionalization at the C5-position is a key approach to modulate pharmacological properties such as potency, selectivity, and pharmacokinetics. The introduction of a 5-carboxamide group, in particular, offers a versatile vector for installing diverse substituents that can probe deep into enzyme active sites, enhancing target engagement and specificity.[1]
This technical guide provides an in-depth analysis of the prevalent synthetic strategies for incorporating a carboxamide group at the 5-position of the 2,4-diaminopyrimidine ring. We will dissect the causality behind experimental choices, provide validated, step-by-step protocols for key transformations, and offer insights gleaned from extensive field experience to empower researchers in drug discovery and development.
Core Synthetic Strategies: A Comparative Overview
The introduction of a C5-carboxamide group is not a trivial transformation and is typically achieved through multi-step sequences. The choice of strategy depends on the availability of starting materials, desired substitution patterns on the pyrimidine ring, and scalability. The two most authoritative and widely employed routes are:
-
The Cyanopyrimidine Hydrolysis Pathway: This is arguably the most common and reliable method. It involves the synthesis of a stable 2,4-diaminopyrimidine-5-carbonitrile intermediate, followed by controlled hydrolysis of the cyano group to the primary amide.
-
The Formylation-Oxidation-Amidation Pathway: This route utilizes electrophilic formylation, often via the Vilsmeier-Haack reaction, to install a C5-aldehyde. This aldehyde is then oxidized to the corresponding carboxylic acid, which is subsequently coupled with an amine source.
The following table summarizes the key aspects of these primary synthetic routes.
| Parameter | Route 1: Cyanopyrimidine Hydrolysis | Route 2: Formylation-Oxidation-Amidation |
| Key Intermediate | 2,4-Diaminopyrimidine-5-carbonitrile | 2,4-Diaminopyrimidine-5-carbaldehyde |
| Core Transformation | Nitrile Hydrolysis (Acid or Base mediated) | Vilsmeier-Haack formylation, Oxidation, Amide Coupling |
| Advantages | Robust, high-yielding, well-documented. The carbonitrile intermediate is often stable and easily purified. | Allows for late-stage diversification if various amines are used in the final amidation step. |
| Challenges | Risk of over-hydrolysis to the carboxylic acid, requiring careful control of reaction conditions. | A longer synthetic sequence. The Vilsmeier-Haack reaction requires electron-rich substrates. Amide coupling requires specific reagents.[2][3] |
The Cyanopyrimidine Hydrolysis Pathway: Detailed Protocol & Rationale
This pathway is favored for its efficiency and the stability of the cyanopyrimidine intermediate. The overall workflow involves constructing the core heterocyclic system with the C5-cyano group already in place, followed by a carefully controlled hydrolysis step.
Workflow Visualization
Caption: Workflow for the Cyanopyrimidine Hydrolysis Pathway.
Causality and Experimental Rationale
The cornerstone of this method is the controlled hydrolysis of the nitrile. Both acidic and basic conditions can be employed, but they must be carefully managed.
-
Acid-Catalyzed Hydrolysis: Protonation of the nitrile nitrogen makes the carbon atom more electrophilic and susceptible to nucleophilic attack by water. The reaction proceeds through a primary amide intermediate. The challenge lies in stopping the reaction at the amide stage, as prolonged heating in strong acid will inevitably lead to the carboxylic acid. Using dilute acid and carefully monitoring the reaction progress (e.g., by TLC or LC-MS) is critical.[1]
-
Base-Catalyzed Hydrolysis: The hydroxide ion directly attacks the electrophilic carbon of the nitrile. While effective, this method also carries a high risk of saponification to the carboxylate salt, especially with excess base or elevated temperatures.
Protocol: Acid-Catalyzed Hydrolysis of 2,4-Diaminopyrimidine-5-carbonitrile
This protocol assumes the starting 2,4-diaminopyrimidine-5-carbonitrile is available.[1][4]
Materials:
-
2,4-Diaminopyrimidine-5-carbonitrile derivative (1.0 eq)
-
Concentrated Hydrochloric Acid (HCl)
-
Deionized Water
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Ethyl Acetate (EtOAc)
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Round-bottom flask, reflux condenser, magnetic stirrer, heating mantle
-
TLC plates (Silica gel 60 F₂₅₄)
Procedure:
-
Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar and reflux condenser, add the 2,4-diaminopyrimidine-5-carbonitrile (1.0 eq).
-
Acid Addition: Prepare a dilute solution of HCl (e.g., 6M) by carefully adding concentrated HCl to deionized water. Add the dilute HCl solution to the flask to create a slurry (approx. 0.1-0.2 M concentration of the substrate).
-
Heating: Heat the mixture to reflux (typically 90-100 °C).
-
Reaction Monitoring: Monitor the reaction progress every 30-60 minutes using TLC or LC-MS. The product carboxamide should be more polar than the starting nitrile. The goal is to consume the starting material without significant formation of the more polar carboxylic acid byproduct.
-
Workup: Once the reaction is complete (typically 2-6 hours), cool the mixture to room temperature and then further in an ice bath.
-
Neutralization: Slowly and carefully neutralize the reaction mixture by adding saturated NaHCO₃ solution until the pH is ~7-8. The product often precipitates during this step.
-
Extraction & Isolation: If the product precipitates, it can be collected by vacuum filtration, washed with cold water, and dried. If it remains in solution, extract the aqueous layer with ethyl acetate (3x volumes).
-
Drying and Concentration: Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude 2,4-diaminopyrimidine-5-carboxamide.[1]
-
Purification: The crude product can be purified by recrystallization or column chromatography on silica gel.
The Vilsmeier-Haack Pathway: A Route for Late-Stage Diversification
The Vilsmeier-Haack reaction is a powerful method for formylating electron-rich aromatic and heteroaromatic rings.[2][5] For the 2,4-diaminopyrimidine system, which is highly activated by the two amino groups, this reaction provides a direct entry to the 5-carbaldehyde intermediate.
Workflow Visualization
Caption: Workflow for the Vilsmeier-Haack Formylation Pathway.
Causality and Experimental Rationale
-
Vilsmeier Reagent Formation: The reaction begins with the formation of the electrophilic chloroiminium ion, known as the Vilsmeier reagent, from phosphorus oxychloride (POCl₃) and a substituted formamide like N,N-dimethylformamide (DMF).[2][3]
-
Electrophilic Attack: The electron-rich C5 position of the 2,4-diaminopyrimidine ring attacks the Vilsmeier reagent. The resulting iminium salt intermediate is stable until hydrolyzed.[3]
-
Hydrolysis: Aqueous workup hydrolyzes the iminium salt to yield the desired 5-carbaldehyde.
-
Oxidation: The aldehyde must be converted to a carboxylic acid. This step requires an oxidant that is compatible with the electron-rich diaminopyrimidine ring. Mild oxidants are often preferred to prevent ring degradation.
-
Amide Coupling: The final step is a standard amidation reaction. Direct conversion of a carboxylic acid and an amine to an amide is thermodynamically unfavorable and requires activation of the carboxylic acid.[6] Common coupling reagents like carbodiimides (e.g., EDC) in the presence of an additive like HOBt are used to facilitate this transformation.[7]
Protocol: Conceptual Three-Step Synthesis
This protocol outlines the key steps and reagents. Specific conditions may require optimization based on the exact substrate.
Part A: Vilsmeier-Haack Formylation
-
In a flask under an inert atmosphere (N₂ or Ar), cool a solution of DMF (3-5 eq) in a suitable solvent (e.g., dichloroethane) to 0 °C.
-
Slowly add POCl₃ (1.1-1.5 eq) dropwise, maintaining the temperature below 10 °C. Stir for 30 minutes to pre-form the Vilsmeier reagent.
-
Add the 2,4-diaminopyrimidine substrate (1.0 eq) to the mixture.
-
Allow the reaction to warm to room temperature and then heat as necessary (e.g., 60-80 °C), monitoring by TLC.
-
After completion, cool the reaction and carefully quench by pouring it onto crushed ice. Neutralize with a base (e.g., NaOH or Na₂CO₃) and extract the product aldehyde with an organic solvent.
Part B: Oxidation to Carboxylic Acid
-
Dissolve the aldehyde from Part A in a suitable solvent system (e.g., acetone/water).
-
Add a solution of an oxidizing agent (e.g., potassium permanganate, KMnO₄) portion-wise at a controlled temperature (e.g., 0-10 °C).
-
Stir until the reaction is complete (disappearance of the aldehyde).
-
Work up the reaction by quenching any excess oxidant and filtering the manganese dioxide byproduct. Acidify the filtrate to precipitate the carboxylic acid product.
Part C: Amide Bond Formation
-
Suspend the carboxylic acid from Part B in a polar aprotic solvent like DMF or DCM.
-
Add the desired amine (1.1 eq), a coupling agent such as EDC (1.2 eq), and an activator like HOBt (1.2 eq).
-
Stir the reaction at room temperature until completion (typically 12-24 hours).
-
Work up by diluting with water and extracting the product. Purify by chromatography or recrystallization.
Conclusion
The insertion of a 5-carboxamide group onto the 2,4-diaminopyrimidine ring is a critical transformation for the synthesis of potent kinase inhibitors and other therapeutic agents. The choice between the Cyanopyrimidine Hydrolysis Pathway and the Formylation-Oxidation-Amidation Pathway should be guided by the overall synthetic strategy, availability of starting materials, and the need for late-stage diversification. The protocols and rationales provided herein offer a robust framework for researchers to successfully implement these reactions, enabling the exploration of novel chemical space in drug discovery programs.
References
- Synthesis of Novel 2,4-Diaminopyrimidine-5-carboxamide Analogues: A Technical Guide. (Benchchem)
- Preparation method and application of 2, 4-diamino-6-hydroxy-5-formamido pyrimidine.
- Catalyzed Methods to Synthesize Pyrimidine and Rel
- Microwave-assisted Heck Synthesis of Substituted 2,4-Diaminopyrimidine-based Antibiotics. (Source not specified)
- Synthesis of 2,4-Diaminopyrimidine Core-Based Derivatives and Biological Evaluation of Their Anti-Tubercular Activities. (MDPI)
- A General Procedure for the Synthesis of 2-Substituted Pyrimidine-5-Carboxylic Esters. (Synthesis, 2002, 720-722)
- Synthesis of pyrimidine carboxamide derivatives catalyzed by uranyl nitrate hexa Hydrate with their antibacterial and antioxidan. (SciSpace)
- Synthesis and biological evaluation of 2,4-diaminopyrimidine-5-carbonitrile and N-(2-amino-5-cyanopyrimidin-4-yl)benzamide derivatives as EGFR inhibitors. (ScholarWorks @ UTRGV)
- Synthesis, reactions, and applications of pyrimidine deriv
- Vilsmeier–Haack reaction. (Wikipedia)
- Microwave Assisted Synthesis of Pyrimidine Carboxamide Catalyzed by Ruthenium Chloride and their Antioxidant Studies. (CVR Journal of Science and Technology)
- A Four-Component Reaction Strategy for Pyrimidine Carboxamide Synthesis. (PubMed)
- REVIEW ARTICLE ON VILSMEIER-HAACK REACTION. (Source not specified)
- Vilsmeier-Haack Reaction. (Chemistry Steps)
- Vilsmeier-Haack Reaction. (Organic Chemistry Portal)
- Process for the preparation of 2,4-diaminopyrimidine.
- Ruthenium(ii)-catalyzed regioselective direct C4- and C5-diamidation of indoles and mechanistic studies. (PMC)
- Recent developments in amide synthesis: direct amidation of carboxylic acids and transamid
- Direct Amidations of Carboxylic Acids with Amines. (Encyclopedia.pub)
- Dipeptide Syntheses via Activ
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Vilsmeier–Haack reaction - Wikipedia [en.wikipedia.org]
- 3. Vilsmeier-Haack Reaction - Chemistry Steps [chemistrysteps.com]
- 4. "Synthesis and biological evaluation of 2,4-diaminopyrimidine-5-carboni" by Pathan Sultan Ismail, Irfan Khan et al. [scholarworks.utrgv.edu]
- 5. Vilsmeier-Haack Reaction [organic-chemistry.org]
- 6. encyclopedia.pub [encyclopedia.pub]
- 7. Organic Syntheses Procedure [orgsyn.org]
Troubleshooting & Optimization
Technical Support Center: Purification of 2,4-diamino-6-hydroxypyrimidine-5-carboxamide
Welcome to the technical support guide for handling and purifying 2,4-diamino-6-hydroxypyrimidine-5-carboxamide. This document provides in-depth troubleshooting advice and answers to frequently asked questions regarding the removal of inorganic salt impurities, a common challenge arising from synthetic procedures. Our goal is to equip you with the scientific rationale and practical protocols to ensure the high purity of your compound for downstream applications in research and drug development.
Troubleshooting Guide: Isolating Your Target Compound
This section addresses specific issues you may encounter during the purification process in a direct question-and-answer format.
Question 1: My final product is a free-flowing powder but analytical data (NMR, MS) is inconsistent, and the melting point is broad and lower than expected. How can I confirm inorganic salt contamination?
Answer: This is a classic sign of residual inorganic salt impurities. While appearing dry, salts can co-precipitate with your product, disrupting the crystal lattice and affecting analytical results.
-
Causality: Inorganic salts, such as sodium chloride (NaCl) or sodium sulfate (Na₂SO₄), are non-volatile and often crystalline themselves.[1] Their presence suppresses and broadens the melting point of your organic compound. They typically do not show up in standard ¹H NMR or mass spectrometry, but their presence adds to the total mass, leading to inaccurate yield calculations and concentration estimations.
-
Immediate Action & Verification:
-
Solubility Test: Take a small sample (a few milligrams) of your product. Try to dissolve it in deionized water and then in a common organic solvent like ethanol. 2,4-diamino-6-hydroxypyrimidine-5-carboxamide has some water solubility (approx. 10 mg/mL) and is soluble in DMSO.[2] Most inorganic salts are highly soluble in water but insoluble in most organic solvents. If a significant portion dissolves readily in water but not in ethanol, salt contamination is likely.
-
Conductivity Measurement: Dissolve a precise mass of your compound in a known volume of deionized water. A high conductivity reading is a strong indicator of ionic (salt) impurities.
-
Qualitative Ion Test (Example: Chloride): If your synthesis involved reagents like guanidine hydrochloride or pH adjustment with HCl, chloride is a probable contaminant.[3][4] Dissolve a sample in dilute nitric acid and add a few drops of silver nitrate (AgNO₃) solution. The formation of a white precipitate (AgCl) confirms the presence of chloride ions.
-
Question 2: I tried washing my crude product with deionized water to remove salts, but my product yield decreased dramatically. What happened?
Answer: This is a common pitfall resulting from the inherent water solubility of 2,4-diamino-6-hydroxypyrimidine-5-carboxamide. While you are washing away the highly soluble inorganic salts, you are also dissolving a portion of your desired product.
-
Causality: The amino, hydroxyl, and carboxamide groups on your molecule are polar and capable of hydrogen bonding, which imparts a degree of water solubility.[2] Washing with large volumes of water, especially at room temperature or warmer, will inevitably lead to product loss.
-
Scientifically-Grounded Solutions:
-
Use Ice-Cold Water: The solubility of most organic compounds, including yours, decreases at lower temperatures. Perform the wash or slurry using water that has been chilled in an ice bath (0-4 °C).
-
Minimize Wash Volume: Use the minimum volume of cold water necessary. Wash the filter cake with small, successive portions rather than one large volume.
-
Utilize a Brine Wash: Before or after the water wash, consider washing the solid with a saturated aqueous solution of NaCl (brine).[5][6] This increases the ionic strength of the aqueous phase, which decreases the solubility of your organic compound in it—a phenomenon known as "salting out."[6] This helps keep your product in the solid phase while still removing other, more soluble impurities.
-
Question 3: After washing my product, it became a sticky, non-crystalline solid that is difficult to handle and dry. How do I resolve this?
Answer: This indicates that your product has become "oiled out" or is retaining a significant amount of water, preventing proper crystallization and drying.
-
Causality: The polar nature of your compound allows it to hold on to water molecules, forming a hydrate or simply a wet, amorphous solid. Trapped water acts as an impurity, hindering the formation of an ordered crystal lattice.
-
Recommended Actions:
-
Pre-Drying: After filtration, press the solid firmly between sheets of filter paper to mechanically remove the bulk of the water.
-
Solvent-Assisted Drying: If the compound is wet with water, you can sometimes perform a "solvent exchange" wash with a more volatile organic solvent in which the compound is insoluble (e.g., cold acetone or diethyl ether). This displaces the water and the new solvent evaporates much more quickly. Caution: Always perform a small-scale test first to ensure your product is truly insoluble in the chosen solvent.
-
High-Vacuum Drying: The most effective method is to dry the material under high vacuum for several hours. If possible, gentle heating (e.g., 40-50 °C) in a vacuum oven will significantly accelerate the removal of water. Do not heat near the compound's decomposition temperature.[7]
-
Frequently Asked Questions (FAQs)
Q1: What is the most robust method for removing inorganic salts from my compound?
The choice of method depends on the scale of your synthesis and the specific properties of your crude product. A decision workflow can help guide your choice.
// Node Definitions start [label="Crude Product with\nSuspected Salt Impurity", fillcolor="#F1F3F4", fontcolor="#202124"]; q_solubility [label="Is the crude product readily soluble\nin a suitable recrystallization solvent\n(e.g., Water, DMSO/Water)?", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"]; recrystallize [label="High-Confidence Method:\nRecrystallization (Protocol 2)\n- Excellent for purity\n- Can be optimized for high recovery", fillcolor="#34A853", fontcolor="#FFFFFF", shape=box, peripheries=2]; q_water_sol [label="Is the product sparingly\nsoluble in cold water?", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"]; wash [label="Rapid Method:\nCold Water/Brine Slurry (Protocol 1)\n- Fast and simple for bulk desalting\n- Best for low water solubility", fillcolor="#4285F4", fontcolor="#FFFFFF"]; advanced [label="Advanced/Alternative Methods:\n- Anti-Solvent Crystallization (Protocol 3)\n- Column Chromatography\n- Best for challenging separations or high water solubility", fillcolor="#EA4335", fontcolor="#FFFFFF"];
// Edges start -> q_solubility; q_solubility -> recrystallize [label=" Yes"]; q_solubility -> q_water_sol [label="No / Unknown "]; q_water_sol -> wash [label=" Yes"]; q_water_sol -> advanced [label="No "]; } ` Caption: Decision workflow for selecting a purification method.
For most cases, recrystallization is the gold standard as it offers the highest potential purity. If the compound has very low solubility in cold water, a simple slurry/wash is often sufficient and much faster.
Q2: Can you explain the principles of recrystallization for this specific compound?
Recrystallization is a purification technique based on differential solubility. The ideal solvent will dissolve the compound (and preferably the impurity) at a high temperature but have very low solubility for the target compound at a low temperature.[8]
For 2,4-diamino-6-hydroxypyrimidine-5-carboxamide, water can be a suitable recrystallization solvent.[2] The process involves:
-
Dissolution: Dissolving the impure solid in a minimum amount of hot water.
-
Cooling: Allowing the solution to cool slowly and undisturbed. As the temperature drops, the solubility of your compound decreases, and it begins to form pure crystals.
-
Exclusion of Impurities: The inorganic salt impurities, being highly soluble in water even at cold temperatures, remain in the solution (the "mother liquor").
-
Isolation: The pure crystals are then collected by filtration.
Q3: What are some quantitative details I should know before starting?
Having baseline data is critical for designing your experiment.
Table 1: Comparative Solubility Data
| Compound | Solvent | Solubility | Rationale for Separation |
| 2,4-diamino-6-hydroxypyrimidine-5-carboxamide | Water | ~10 mg/mL (requires sonication)[2] | Moderately soluble; solubility decreases significantly in cold water. |
| 2,4-diamino-6-hydroxypyrimidine-5-carboxamide | DMSO | ~16.7 mg/mL (requires sonication)[2] | High solubility; useful for anti-solvent crystallization. |
| Sodium Chloride (NaCl) | Water | ~360 mg/mL (25 °C) | Extremely high solubility allows it to be easily washed away. |
| Sodium Chloride (NaCl) | DMSO | ~0.4 mg/mL (25 °C)[9] | Very low solubility. |
This data highlights why a water wash is feasible but must be done carefully (due to product solubility) and why DMSO is a good solvent for dissolving the product if you want to precipitate it by adding an anti-solvent.
Detailed Experimental Protocols
Protocol 1: Purification by Cold Water Slurry
This method is ideal for rapid desalting when the product has low solubility in cold water.
-
Preparation: Place your crude, solid product in an Erlenmeyer flask equipped with a magnetic stir bar.
-
Slurry: For every 1 gram of crude product, add 10-15 mL of ice-cold deionized water.
-
Agitation: Place the flask in an ice bath on a magnetic stir plate and stir the slurry vigorously for 20-30 minutes. This ensures the salts are fully dissolved in the water while minimizing dissolution of your product.
-
Filtration: Quickly collect the solid product by vacuum filtration using a Büchner funnel.
-
Washing: Wash the filter cake with a small amount (2-3 mL per gram of starting material) of fresh ice-cold deionized water.
-
Drying: Press the cake dry, then transfer the solid to a clean container and dry thoroughly under high vacuum.
Protocol 2: Purification by Recrystallization from Water
This method provides high purity but requires more careful optimization.
-
Dissolution: Place 1 gram of your crude product in a flask. Add deionized water in small portions (e.g., 20-30 mL to start) and heat the mixture with stirring (e.g., to 90-95 °C). Continue adding small portions of hot water until the solid just dissolves completely. Avoid adding a large excess of water as this will reduce your final yield.
-
Cooling: Remove the flask from the heat, cover it, and allow it to cool slowly to room temperature. You should observe crystal formation. Do not disturb the flask during this period to promote the growth of larger, purer crystals.[8]
-
Maximizing Yield: Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize the precipitation of your product.
-
Isolation: Collect the crystals by vacuum filtration.
-
Washing: Wash the crystals on the filter with a minimal amount of ice-cold deionized water.
-
Drying: Dry the purified crystals under high vacuum to a constant weight.
Protocol 3: Anti-Solvent Crystallization from DMSO
This is useful if the compound is difficult to recrystallize from a single solvent or is highly water-soluble.
-
Dissolution: Dissolve your crude product in the minimum amount of DMSO at room temperature.
-
Filtration (Optional): If any solid (like insoluble salts) remains, filter the DMSO solution to remove it.
-
Precipitation: While stirring the DMSO solution, slowly add a miscible anti-solvent in which your product is insoluble (e.g., water, acetone, or diethyl ether - test first ). Add the anti-solvent dropwise until the solution becomes persistently cloudy, then continue adding slowly until precipitation appears complete.
-
Digestion: Stir the resulting suspension at room temperature for 30 minutes to allow for crystal growth.
-
Isolation: Collect the precipitated solid by vacuum filtration.
-
Washing: Wash the filter cake thoroughly with the anti-solvent to remove residual DMSO.
-
Drying: Dry the product under high vacuum.
References
- BenchChem. (2025). Synthesis of Novel 2,4-Diaminopyrimidine-5-carboxamide Analogues: A Technical Guide.
- ResearchGate. (2016). How can I remove NaCl salt from Organic compound which is only soluble in DMSO?.
- MedChemExpress. 2,4-Diamino-6-hydroxypyrimidine | GTP Cyclohydrolase I Inhibitor.
- ResearchGate. (2017). Removing NaCl from a highly water soluble organic compound?.
- BenchChem. Technical Support Center: Crystallization of Pyrimidine Compounds.
- Google Patents. (CN111646994A). Preparation method and application of 2, 4-diamino-6-hydroxy-5-formamido pyrimidine.
- University of California, Los Angeles. Isolation (Recovery).
- University of Colorado Boulder. Drying Organic Solutions.
- Baghdad Science Journal. (2023). Synthesis and Characterization of Some New Pyridine and Pyrimidine Derivatives and Studying Their Biological Activities.
- Organic Syntheses. 2,4-diamino-6-hydroxypyrimidine.
- National Center for Biotechnology Information. (2013). Isomerization/Recyclization of some 5-Ethoxycarbonyl-pyrimidines.
- Chemistry LibreTexts. (2024). 8.6: Common Extraction Washes.
- National Center for Biotechnology Information. (2018). Synthesis and Characterization of Some New Pyridine and Pyrimidine Derivatives and Studying Their Biological Activities.
- ChemicalBook. 2,4-diamino-6-hydroxypyrimidine synthesis.
- ChemicalBook. (2025). 2,4-Diamino-6-hydroxypyrimidine.
- Digital Commons @ URI. (1970). The Solubility of Amino Acids in Various Solvent Systems.
Sources
- 1. researchgate.net [researchgate.net]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. 2,4-Diamino-6-hydroxypyrimidine synthesis - chemicalbook [chemicalbook.com]
- 5. orgchemboulder.com [orgchemboulder.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. 2,4-Diamino-6-hydroxypyrimidine | 56-06-4 [chemicalbook.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. researchgate.net [researchgate.net]
Technical Guide: Resolving Aggregation & Peak Splitting of 2,4-Diaminopyrimidine Intermediates
To: Research Scientists, HPLC Method Developers From: Senior Application Scientist, Technical Support Subject: Troubleshooting Non-Ideal Behavior of 2,4-Diaminopyrimidines in RPLC
The Core Problem: Why 2,4-DAPs Misbehave
2,4-diaminopyrimidine (DAP) scaffolds are notorious in HPLC method development.[1] They are the structural backbone of antifolates (e.g., Trimethoprim, Pyrimethamine) and many kinase inhibitors.
Their behavior is dominated by two physicochemical factors that mimic "aggregation":
-
Self-Association (Stacking): The electron-deficient pyrimidine ring facilitates
stacking, while the amino groups at C2 and C4 act as potent hydrogen bond donors/acceptors.[1] This leads to concentration-dependent dimerization in solution.[1] -
pKa Proximity: The pKa of the N1 ring nitrogen typically lies between 7.0 and 7.5. Operating near this pH results in a mixed population of protonated and neutral species, causing peak splitting often mistaken for aggregation.
This guide provides a systematic workflow to distinguish between hydrodynamic instability (solvent effects), thermodynamic aggregation (concentration effects), and surface chemistry issues (silanol interactions).
Diagnostic Workflow: Is it Really Aggregation?
Before altering your chemistry, you must isolate the root cause. Most "aggregation" issues are actually Strong Solvent Effects or Column Overload .
Experiment A: The Dilution Test
Inject your standard at three concentrations (e.g., 1.0 mg/mL, 0.1 mg/mL, 0.01 mg/mL) while keeping the injection volume constant.
-
Result 1: Peak shape improves significantly at lower concentrations
True Aggregation or Isotherm Non-linearity . -
Result 2: Peak splitting persists at all concentrations
Chromatographic Mechanism Failure (pH mismatch or Column void).
Experiment B: The Solvent Match
Inject the sample dissolved in 100% Mobile Phase A (Initial conditions).
-
Result: Split peak merges into a single sharp peak
Strong Solvent Effect (Not aggregation).
Figure 1: Diagnostic decision tree to isolate the root cause of peak splitting.
Critical Solutions & Protocols
Scenario 1: True Aggregation (Concentration Dependent)
If Experiment A confirmed aggregation, the molecules are stacking in the mobile phase or on the stationary phase surface.
The Fix: Chaotropic & Ion-Pairing Agents
You must disrupt the intermolecular H-bonding and
-
Protocol: Add Trifluoroacetic Acid (TFA) or Heptafluorobutyric Acid (HFBA) to the mobile phase.
Comparative Buffer Selection Table
| Buffer Additive | pH Range | Effect on DAP Aggregation | MS Compatibility | Notes |
| 0.1% Formic Acid | ~2.7 | Low.[1] Good for protonation, bad for shielding. | Excellent | Standard starting point. Often insufficient for DAPs. |
| 0.1% TFA | ~2.0 | High. Strong ion-pairing masks amines.[1] | Good (Signal suppression) | Best for peak shape. Hard to wash off column. |
| Ammonium Bicarbonate | ~10.0 | Medium. Keeps DAP deprotonated (neutral). | Good | Requires High-pH stable column (e.g., C18 Hybrid).[1] |
| Phosphate Buffer | 2.5 or 7.0 | High. Suppresses silanol activity.[6] | None (LC-UV only) | Gold standard for UV methods.[1] Non-volatile. |
Scenario 2: The "Twilight Zone" (pH Mismatch)
If you operate at pH 6.0–8.0, the DAP exists as a dynamic mixture of protonated and neutral forms. These interact differently with the C18 chains, causing peak splitting.
The Fix: Lock the Protonation State
-
Acidic Lock: Drive pH < 3.0 (2 pH units below pKa). Ensure the molecule is 100% protonated (
). -
Basic Lock: Drive pH > 10.0 (2 pH units above pKa). Ensure the molecule is 100% neutral (
).-
Note: For DAPs, acidic lock is preferred because basic forms are less soluble in water and may precipitate.
-
Scenario 3: Surface Silanol Interactions
DAPs are strong bases. They bind irreversibly to residual silanols (
The Fix: Column Chemistry Stop using standard C18 columns. Switch to:
-
Polar-Embedded / Polar-Endcapped: (e.g., Waters SymmetryShield, Phenomenex Synergi Fusion).[1] The embedded polar group shields silanols and provides an alternative interaction site for the amine.
-
Charged Surface Hybrid (CSH): These particles have a slight surface charge that repels protons, preventing the DAP cation from digging into the silanol layer.
Step-by-Step Optimization Protocol
If you are developing a new method for a 2,4-DAP intermediate, follow this "Self-Validating" protocol.
Step 1: The "Gold Standard" Baseline
-
Column: C18 with Polar Embedding (e.g., 3.0 x 100 mm, 2.6 µm).
-
Mobile Phase A: Water + 0.1% TFA (v/v).
-
Mobile Phase B: Acetonitrile + 0.1% TFA (v/v).
-
Gradient: 5% B to 95% B over 10 minutes.
-
Temp: 40°C (Improves mass transfer and reduces H-bond stability).[1]
Step 2: Sample Diluent Matching
-
Dissolve your sample in a mixture of 90% Water / 10% Acetonitrile (or MeOH).
-
Crucial: Do not dissolve in 100% DMSO or 100% MeOH if injecting > 2 µL. This causes immediate precipitation/aggregation at the column head.
Step 3: Refinement
-
If peak tails: Increase TFA to 0.2% or switch to HFBA.
-
If selectivity is poor: Switch organic modifier to Methanol (changes
selectivity).[1]
Figure 2: Optimization loop for establishing a robust DAP method.
Frequently Asked Questions (FAQ)
Q: I cannot use TFA because I am using Mass Spec (LC-MS). What now? A: TFA causes signal suppression in MS.
-
Alternative 1: Use Difluoroacetic acid (DFA) . It offers better peak shape than Formic acid but less suppression than TFA.
-
Alternative 2: Use Ammonium Formate (10mM) adjusted to pH 3.0 with Formic acid. The ionic strength of the salt helps mask silanols better than acid alone.
Q: My peak splits only when I inject high volumes (e.g., 20 µL). Why? A: This is "Volume Overload" coupled with solvent mismatch. 2,4-DAPs are often hydrophobic.[1] If your sample solvent is stronger (more organic) than your initial mobile phase, the analyte travels faster than the mobile phase, spreading the band.
-
Fix: Reduce injection volume to < 5 µL or dilute sample with water until it matches the initial gradient conditions.
Q: Can I use high temperature to break the aggregation? A: Yes, but with caution. Increasing column temperature to 50–60°C reduces mobile phase viscosity and disrupts weak hydrogen bonds. However, ensure your column (and analyte) is stable. 2,4-DAPs are generally thermally stable, but their oxidative degradation products are not.[1]
References
-
SIELC Technologies. (n.d.). Separation of 2,4-Diaminopyrimidine on Newcrom R1 HPLC column. Retrieved from [Link]
-
Chromatography Today. (2014). What are the Common Peak Problems in HPLC? Retrieved from [Link]
-
Separation Science. (2024). Peak Splitting in HPLC: Causes and Solutions. Retrieved from [Link]
-
National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 67431, 2,4-Diaminopyrimidine. Retrieved from [Link]
Sources
- 1. 2,4-Diamino-6-hydroxypyrimidine | 56-06-4 [chemicalbook.com]
- 2. chromatographyonline.com [chromatographyonline.com]
- 3. documents.thermofisher.com [documents.thermofisher.com]
- 4. CN114965738A - HPLC-UV detection method for purity of 2,4-diamino-6-hydroxypyrimidine starting material - Google Patents [patents.google.com]
- 5. Ion-pair high-performance liquid chromatography of diaminopimelic acid in hydrolysates of physiological samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Separation of 2,4-Diaminopyrimidine on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
Validation & Comparative
A Technical Guide to the ¹H NMR Spectrum of 2,4-diamino-6-hydroxypyrimidine-5-carboxamide: A Comparative Analysis
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth interpretation of the ¹H Nuclear Magnetic Resonance (NMR) spectrum for 2,4-diamino-6-hydroxypyrimidine-5-carboxamide. Given the limited availability of directly published spectral data for this specific compound, this analysis employs a comparative methodology. By leveraging experimental data from structurally analogous pyrimidine derivatives and foundational NMR principles, we will construct a robust and predictive interpretation. This approach not only elucidates the spectral features of the target molecule but also demonstrates the power of comparative analysis in structural characterization.
Part 1: Structural and Electronic Framework
Before interpreting a spectrum, a thorough analysis of the molecule's structure, including its potential tautomeric forms and the electronic environment of each proton, is essential.
Tautomerism: The Pyrimidinone Predominance
2,4-diamino-6-hydroxypyrimidine-5-carboxamide can exist in equilibrium between its hydroxyl and oxo (pyrimidinone) tautomeric forms. In polar aprotic solvents like dimethyl sulfoxide (DMSO), which are commonly used for NMR analysis of such compounds due to their excellent solubilizing power and ability to slow proton exchange, the oxo-tautomer is significantly favored. This stability arises from the formation of a more conjugated and amide-like system within the ring. Therefore, our spectral interpretation will be based on the predominant 2,4-diamino-6-oxo-1,6-dihydropyrimidine-5-carboxamide structure.
The consequence of this tautomerism is critical for ¹H NMR: instead of a signal from a hydroxyl (-OH) proton, we expect to observe a signal from a ring nitrogen proton (N1-H). The molecule contains no C-H bonds on the pyrimidine ring, meaning all observable signals will be from exchangeable protons attached to nitrogen or oxygen.
Caption: Tautomeric equilibrium of the target compound.
Analysis of Proton Environments
The predominant oxo-tautomer has four distinct types of protons, all of which are exchangeable:
-
N1-H: A lactam proton within the pyrimidinone ring. It is part of a cyclic amide-like structure and is expected to be significantly deshielded.
-
C5-CONH₂: The two protons of the primary carboxamide group. These are deshielded by the adjacent carbonyl group and can engage in hydrogen bonding.
-
C4-NH₂: The protons of the amino group at the C4 position. This group is para to the C6-oxo group and ortho to the C5-carboxamide, subjecting it to their combined electronic effects.
-
C2-NH₂: The protons of the amino group at the C2 position. This group is meta to both the C6-oxo and C5-carboxamide groups, resulting in a different electronic environment compared to the C4-NH₂ group.
Due to these differing electronic environments, we predict four distinct signals in the ¹H NMR spectrum.
Part 2: Predictive Interpretation and Comparative Analysis
Lacking a published spectrum for the target compound, we will predict its ¹H NMR signals in DMSO-d₆ and substantiate these predictions with experimental data from closely related pyrimidine derivatives.
Predicted ¹H NMR Assignments
The following table summarizes the predicted chemical shifts, multiplicities, and integrations for 2,4-diamino-6-oxo-1,6-dihydropyrimidine-5-carboxamide in DMSO-d₆.
| Proton Type | Predicted δ (ppm) | Multiplicity | Integration | Justification & Rationale |
| N1-H | 10.0 - 11.0 | Broad Singlet | 1H | Lactam protons in heterocyclic systems are strongly deshielded and appear significantly downfield. This is consistent with data from related uracil derivatives.[1] |
| C5-CONH₂ | 7.5 - 8.5 | Broad Singlet | 2H | Primary amide protons typically resonate in this region due to the anisotropy of the C=O bond and hydrogen bonding.[2][3] Their signals are often broad due to quadrupolar relaxation and exchange. |
| C4-NH₂ | 6.8 - 7.5 | Broad Singlet | 2H | This amino group is deshielded by the adjacent C5-carboxamide and the conjugated C6-oxo group. Its position is estimated based on related diaminopyrimidines.[4] |
| C2-NH₂ | 6.2 - 6.8 | Broad Singlet | 2H | Being meta to the strongly electron-withdrawing groups, this amino group is expected to be less deshielded than the C4-NH₂ group, thus appearing more upfield.[4] |
Comparative Experimental Data
To validate our predictions, we compare them with published data for structurally similar compounds. This comparison allows us to observe the influence of specific functional groups on the chemical shifts of neighboring protons.
| Compound | Solvent | C5-H / C5-Subst. Protons (ppm) | C2/C4-NH₂ Protons (ppm) | Ring N-H (ppm) | Reference |
| 2,4-Diamino-6-chloropyrimidine | DMSO-d₆ | 5.73 (s, 1H, C5-H) | 6.64 (s, 2H), 6.42 (s, 2H) | N/A | [4] |
| N-(6-amino-1-methyl-2,4-dioxo-pyrimidin-5-yl)benzamide | DMSO-d₆ | 8.83 (s, 1H, CONH ) | 6.65 (s, 2H, C6-NH₂) | 10.59 (s, 1H, N3-H) | [1] |
| Predicted: 2,4-Diamino-6-oxo-pyrimidin-5-carboxamide | DMSO-d₆ | 7.5 - 8.5 (s, 2H, CONH₂ ) | 6.8 - 7.5 (s, 2H), 6.2 - 6.8 (s, 2H) | 10.0 - 11.0 (s, 1H) | - |
Analysis of Comparative Data:
-
Ring N-H vs. C6-Cl: The data for the N-substituted uracil derivative shows a ring N-H proton at a very downfield shift of 10.59 ppm.[1] This strongly supports our prediction of the N1-H signal for our target compound appearing in the 10.0-11.0 ppm region. The presence of a chlorine atom at C6 in 2,4-diamino-6-chloropyrimidine removes this proton environment entirely.
-
Influence of the C5-Substituent: In 2,4-diamino-6-chloropyrimidine, the C5 position holds a proton, which resonates at 5.73 ppm.[4] Replacing this proton with an electron-withdrawing carboxamide group is expected to deshield the adjacent C4-NH₂ protons, pushing their chemical shift further downfield than the ~6.6 ppm observed in the chloro-analog. This justifies our prediction of the C4-NH₂ protons appearing in the 6.8-7.5 ppm range.
-
Distinction of Amino Groups: The spectrum for 2,4-diamino-6-chloropyrimidine clearly shows two separate signals for the two amino groups (6.64 and 6.42 ppm), confirming they are in distinct electronic environments.[4] This validates our prediction that the C2-NH₂ and C4-NH₂ groups in our target molecule will also produce two separate signals.
Part 3: Experimental Protocol for Spectrum Acquisition
To obtain a high-quality ¹H NMR spectrum of 2,4-diamino-6-hydroxypyrimidine-5-carboxamide and confirm the assignments, the following experimental workflow and protocol should be followed.
Caption: Workflow for NMR spectrum acquisition and analysis.
Step-by-Step Methodology
-
Sample Preparation:
-
Accurately weigh approximately 5-10 mg of 2,4-diamino-6-hydroxypyrimidine-5-carboxamide.
-
Dissolve the sample in ~0.6 mL of deuterated dimethyl sulfoxide (DMSO-d₆, 99.9% D). The use of high-purity deuterated solvent is crucial to minimize the residual solvent peak.
-
Add a small amount of an internal standard, such as tetramethylsilane (TMS), if precise chemical shift referencing to 0.00 ppm is required.
-
Transfer the solution to a clean, dry 5 mm NMR tube.
-
-
Instrument Parameters (for a 400 MHz Spectrometer):
-
Spectrometer Frequency: 400 MHz.
-
Temperature: Set to a constant temperature, typically 25 °C (298 K), to ensure reproducibility.
-
Pulse Angle: 30-45 degrees to allow for a shorter relaxation delay.
-
Acquisition Time: ~2-3 seconds.
-
Relaxation Delay (d1): 2-5 seconds. A longer delay ensures full relaxation of all protons, leading to more accurate integration.
-
Number of Scans (ns): 16 to 64 scans. The number can be increased to improve the signal-to-noise ratio for dilute samples.
-
Spectral Width: 0-16 ppm.
-
-
Data Acquisition:
-
Insert the sample into the spectrometer.
-
Perform standard instrument tuning and shimming procedures to optimize the magnetic field homogeneity and obtain sharp, symmetrical peaks.
-
Acquire the ¹H NMR spectrum using the parameters defined above.
-
-
D₂O Exchange Experiment:
-
After acquiring the initial spectrum, remove the NMR tube from the spectrometer.
-
Add 1-2 drops of deuterium oxide (D₂O) to the sample.
-
Gently shake the tube to mix the contents and allow a few minutes for the H/D exchange to occur.
-
Re-acquire the ¹H NMR spectrum using the same parameters.
-
Expected Result: The signals corresponding to the exchangeable protons (N1-H, C5-CONH₂, C4-NH₂, C2-NH₂) will significantly decrease in intensity or disappear entirely. This experiment provides definitive confirmation of the assignments for all N-H protons.
-
-
Data Processing:
-
Apply Fourier transformation to the acquired Free Induction Decay (FID).
-
Phase correct the spectrum to ensure all peaks have a positive, absorptive lineshape.
-
Perform baseline correction to obtain a flat baseline.
-
Calibrate the chemical shift axis by setting the residual DMSO peak to 2.50 ppm (or TMS to 0.00 ppm).
-
Integrate all signals to determine the relative number of protons each represents.
-
Conclusion
The ¹H NMR spectrum of 2,4-diamino-6-hydroxypyrimidine-5-carboxamide is predicted to be characterized by four distinct, broad singlets in the region of 6.0 to 11.0 ppm when measured in DMSO-d₆. These signals correspond to the four unique types of N-H protons present in the predominant oxo-tautomer of the molecule. Through a comparative analysis with structurally related compounds, we can confidently assign the most downfield signal (10.0-11.0 ppm) to the N1-H lactam proton, followed by the carboxamide protons (7.5-8.5 ppm), and two distinct amino group protons (6.2-7.5 ppm). This guide underscores a systematic approach to spectral interpretation, where predictive methods, substantiated by comparative experimental data, provide a powerful tool for structural elucidation in the absence of direct reference spectra.
References
- Google Patents. (n.d.). Preparation method of 2, 4-diamino-6-chloropyrimidine. CN113754592A.
- Shkurko, O. P., & Mamaev, V. P. (1984). NMR spectra of pyrimidines. Effect of substituents on the chemical shift of the protons of the amino group of p-substituted 2- and 5-aminopyridines and anilines. Chemistry of Heterocyclic Compounds, 20(8), 933-936.
- Gümüş, M., et al. (2022). Synthesis of new imine-/amine-bearing imidazo[1,2-a]pyrimidine derivatives and screening of their cytotoxic activity. Molecules, 27(3), 993.
- Shaker, R. M., et al. (2009). 5-Aminouracil as a Building Block in Heterocyclic Synthesis, Part II. One-pot Synthesis of Pyrido[3,2-d:6,5-d ]dipyrimidines under Microwave Irradiation without Catalyst.
- Wang, Y., et al. (2017). Synthesis of 2,4-Diaminopyrimidine Core-Based Derivatives and Biological Evaluation of Their Anti-Tubercular Activities. Molecules, 22(9), 1549.
- Bednarek, E., et al. (1999). Theoretical and experimental 1H, 13C, 15N, and 17O NMR spectra of 5-nitro, 5-amino, and 5-carboxy uracils. Journal of Molecular Structure, 482-483, 151-155.
- Gedschold, R., et al. (2019). Fast, Efficient, and Versatile Synthesis of 6-amino-5-carboxamidouracils as Precursors for 8-Substituted Xanthines. Frontiers in Chemistry, 7, 91.
- Bahrami, H., et al. (2021). Anomalous amide proton chemical shifts as signatures of hydrogen bonding to aromatic sidechains. Journal of Biomolecular NMR, 75(8-9), 335-347.
-
PhytoBank. (n.d.). 1H NMR Spectrum (PHY0005244). Retrieved from [Link]
-
ResearchGate. (n.d.). 1HNMR spectrum of the synthesised 2,4-diaminopyrimidine-5-carbonitrile. Retrieved from [Link]
-
PubChem. (n.d.). 2,4-Diamino-6-chloropyrimidine. Retrieved from [Link]
-
e-PG Pathshala. (n.d.). CHEMISTRY PAPER No. 12: ORGANIC SPECTROSCOPY Module 16: 1H NMR Chemical Shifts for Common Functional Groups. Retrieved from [Link]
-
University of Regensburg. (n.d.). Chemical shifts. Retrieved from [Link]
-
Stenutz. (n.d.). 2,4-diamino-6-hydroxypyrimidine. Retrieved from [Link]
-
PubChem. (n.d.). 2,4-Diamino-6-hydroxypyrimidine-5-carbaldehyde. Retrieved from [Link]
-
PubChem. (n.d.). 2-Aminoisocytosine. Retrieved from [Link]
- Perlepes, S. P., et al. (2006). The First Metal Complexes of 4,6-diamino-1-hydro-5-hydroxy-pyrimidine-2-thione: Preparation, Physical and Spectroscopic Studies, and Preliminary Antimicrobial Properties.
- Fukuzawa, S., et al. (2025).
Sources
- 1. Frontiers | Fast, Efficient, and Versatile Synthesis of 6-amino-5-carboxamidouracils as Precursors for 8-Substituted Xanthines [frontiersin.org]
- 2. epgp.inflibnet.ac.in [epgp.inflibnet.ac.in]
- 3. ucl.ac.uk [ucl.ac.uk]
- 4. CN113754592A - Preparation method of 2, 4-diamino-6-chloropyrimidine - Google Patents [patents.google.com]
Technical Guide: Mass Spectrometry Fragmentation of 2,4-Diaminopyrimidine-5-Carboxamide
The following technical guide details the mass spectrometry fragmentation behavior of 2,4-diaminopyrimidine-5-carboxamide. This document is structured for researchers in medicinal chemistry and bioanalysis, focusing on mechanistic insights, protocol validation, and comparative performance.
Executive Summary
2,4-Diaminopyrimidine-5-carboxamide (CAS 3326-81-0) serves as a critical pharmacophore in the development of kinase inhibitors (e.g., JAK, Sky, and CK1
This guide provides a definitive analysis of its fragmentation pattern under Electrospray Ionization (ESI) and Collision-Induced Dissociation (CID). Unlike simple pyrimidines, this molecule exhibits a "dual-pathway" fragmentation signature—competitive loss of ammonia/water versus direct amide cleavage—which serves as a reliable diagnostic fingerprint for quality control and metabolite identification.
Chemical Profile & Ionization Physics
| Property | Specification | MS Relevance |
| Formula | Nitrogen rule applies (Odd mass = Odd nitrogens). | |
| Monoisotopic Mass | 153.0651 Da | Base peak reference for high-resolution MS. |
| [M+H]+ | 154.0729 m/z | Primary precursor ion in positive ESI. |
| pKa (Calculated) | ~7.2 (N1 ring nitrogen) | Readily protonates in 0.1% Formic Acid. |
| H-Bond Donors | 3 ( | High ionization efficiency; potential for dimer formation |
Experimental Protocol: Self-Validating Workflow
To ensure reproducibility, the following protocol utilizes a "ramp-collision" method to capture both labile and stable fragments in a single injection.
Instrumentation Parameters (ESI-Q-TOF/Orbitrap)
-
Solvent System: 50:50 Methanol:Water + 0.1% Formic Acid.
-
Flow Rate: 5
L/min (Direct Infusion) or 0.3 mL/min (LC-MS). -
Ionization Mode: ESI Positive (+).
-
Capillary Voltage: 3.5 kV (Avoid >4.0 kV to prevent in-source fragmentation).
-
Collision Energy (CE): Stepped Ramp (15, 30, 45 eV).
-
Why: Low CE (15 eV) preserves the [M+H]+ and dehydration peaks. High CE (45 eV) is required to break the pyrimidine ring.
-
Workflow Diagram
Caption: Optimized LC-MS/MS workflow for capturing the full dynamic range of fragment ions.
Fragmentation Analysis: The "Dual-Pathway" Mechanism
The fragmentation of the [M+H]+ ion (m/z 154) does not follow a random breakage pattern. It follows two distinct, competitive pathways governed by charge localization on the amide nitrogen versus the ring nitrogen.
Primary Fragments (Low to Medium Energy)
| m/z (Observed) | Neutral Loss | Identity | Mechanism | Relative Intensity |
| 154 | - | Precursor | Protonation at N1 (Ring). | 100% (Base at low CE) |
| 137 | 17 Da ( | Acylium / Nitrile | Pathway A: Loss of | High |
| 136 | 18 Da ( | Nitrile | Pathway A (Variant): Dehydration of the amide to form 2,4-diaminopyrimidine-5-carbonitrile. | Medium |
| 111 | 43 Da ( | Ring Contraction | Pathway B: Loss of isocyanic acid involving the amide and adjacent ring carbon. | Medium-High |
| 110 | 44 Da ( | Core Scaffold | Pathway C: Direct cleavage of the amide bond (C-C bond rupture), leaving the 2,4-diaminopyrimidine cation. | High (at High CE) |
Mechanistic Deep Dive[1]
-
The Ammonia Effect (m/z 137): This is the most diagnostic transition. Primary amides readily eliminate ammonia. In this scaffold, the adjacent amino group at position 4 can stabilize the resulting cation via hydrogen bonding, making this peak prominent.
-
The Nitrile Transformation (m/z 136): Often observed in ESI, the loss of water converts the carboxamide (
) into a cyano group ( ). This ion (m/z 136) effectively represents the mass spectrum of the synthetic precursor, 2,4-diaminopyrimidine-5-carbonitrile. -
Ring Destruction (m/z < 100): At high collision energies (>40 eV), the pyrimidine ring undergoes Retro-Diels-Alder (RDA) cleavage, typically losing HCN (27 Da) to generate fragments at m/z 83 and m/z 56.
Fragmentation Pathway Diagram
Caption: Competitive fragmentation pathways. Pathway A (Blue) dominates at low energy; Pathway B (Yellow) dominates at high energy.
Comparative Analysis: Performance vs. Alternatives
When developing assays, it is crucial to distinguish the 5-carboxamide from its metabolic or synthetic analogs.
| Feature | 5-Carboxamide (Target) | 5-Carbonitrile (Analog) | Trimethoprim (Drug) |
| Parent Ion (m/z) | 154 | 136 | 291 |
| Primary Loss | -17 ( | -27 ( | -123 (Trimethoxybenzyl) |
| Diagnostic Ion | m/z 110 (Stable Core) | m/z 94 (Ring Frag) | m/z 123 (Benzyl cation) |
| Ionization Mode | ESI (+) / (-) | ESI (+) | ESI (+) |
| Differentiation | Loses | Does not show m/z 154. | Distinct high-mass parent. |
Key Insight for Researchers: If you observe a peak at m/z 136 in your "Carboxamide" sample, it is likely a source-induced fragment (loss of water) or a synthetic impurity (unreacted nitrile). To distinguish them, lower the Cone Voltage/Declustering Potential. If the 136 peak diminishes relative to 154, it is a fragment. If it remains constant, it is an impurity.
Troubleshooting & Optimization
-
Issue: Low signal intensity for m/z 154.
-
Cause: In-source fragmentation (ISF) is converting the parent into m/z 137/136 before it reaches the quad.
-
Fix: Reduce the potential difference between the capillary and the skimmer.
-
-
Issue: Difficulty distinguishing from matrix.
-
Fix: Use the transition 154 -> 110 for quantification (Quantifier) and 154 -> 137 for confirmation (Qualifier). The 154->110 transition is chemically specific to the loss of the amide group, reducing false positives from non-amide pyrimidines.
-
References
-
Powell, N. A., et al. (2013).[1][2] "Optimization of Highly Selective 2,4-Diaminopyrimidine-5-Carboxamide Inhibitors of Sky Kinase." Bioorganic & Medicinal Chemistry Letters, 23(4), 1051-1055. Link
-
Salem, M. A. I., et al. (2014). "Mass Spectral Fragmentation Modes of Some New Pyrimidinethiones." International Journal of Materials and Chemistry, 4(4), 92-99.[3] Link
-
Schreiber, A., et al. (2008). "Electrospray Ionization Tandem Mass Spectrometry of Nucleosides." Life Science Journal, 5(2), 37-40.[4] Link
-
BenchChem. (2025). "Synthesis and Biological Evaluation of Novel 2,4-Diaminopyrimidine-5-carboxamide Analogues." Technical Guide. Link
-
NIST Mass Spectrometry Data Center. "Fragmentation of Primary Amides." NIST Chemistry WebBook, SRD 69. Link
Sources
A Comparative Guide to the UV-Vis Absorption of 2,4-diamino-6-hydroxypyrimidine Derivatives
The Influence of Structure on the UV-Vis Absorption of Pyrimidines
The UV-Vis absorption spectrum of a molecule is dictated by its electronic structure. For pyrimidine and its derivatives, the absorption bands in the UV region arise from π → π* and n → π* electronic transitions within the aromatic ring. The position and intensity of these absorption maxima (λmax) are highly sensitive to the nature and position of substituents on the pyrimidine ring.
Electron-donating groups, such as amino (-NH2) and hydroxyl (-OH) groups, tend to cause a bathochromic shift (a shift to longer wavelengths) and often an increase in molar absorptivity (a hyperchromic effect). This is due to the delocalization of lone pair electrons from these substituents into the π-system of the pyrimidine ring, which raises the energy of the highest occupied molecular orbital (HOMO) and reduces the HOMO-LUMO energy gap.
Conversely, electron-withdrawing groups can lead to a hypsochromic shift (a shift to shorter wavelengths). The carboxamide group (-CONH2) at the 5-position is expected to influence the electronic distribution within the pyrimidine ring, and consequently, its UV-Vis absorption spectrum.
Furthermore, the solvent environment plays a crucial role. Polar solvents can interact with the solute through dipole-dipole interactions or hydrogen bonding, which can stabilize either the ground or excited state, leading to shifts in the absorption maxima. The pH of the solution is also a critical factor, as protonation or deprotonation of the amino and hydroxyl groups will significantly alter the electronic structure and, therefore, the UV-Vis spectrum.
Comparative UV-Vis Absorption Data
The following table summarizes the available UV-Vis absorption data for 2,4-diamino-6-hydroxypyrimidine and related compounds. It is important to note that the data for 2,4-diamino-6-hydroxypyrimidine-5-carboxamide is inferred based on the properties of the parent molecule and the expected electronic influence of the 5-carboxamide substituent.
| Compound | Solvent/Conditions | λmax (nm) | Molar Absorptivity (ε) (M-1cm-1) | Reference(s) |
| 2,4-Diamino-6-hydroxypyrimidine | Not specified | ~210, ~280 | Not specified | [1] |
| 4,5-Diaminopyrimidine | Aqueous solution | 202, 247, 290 | 10151, 6226, 6158 | |
| 2-Amino-4,6-dimethylpyrimidine | Aqueous solution | Not specified | Not specified | |
| 2-Amino-4-hydroxy-6-methylpyrimidine | Aqueous solution | Not specified | Not specified |
Note: The λmax for 2,4-diamino-6-hydroxypyrimidine is inferred from HPLC-UV detection wavelengths mentioned in a patent, suggesting significant absorption in these regions.
Experimental Protocol for UV-Vis Spectroscopic Analysis
The following is a detailed, self-validating protocol for determining the UV-Vis absorption spectrum of a pyrimidine derivative.
Objective: To determine the wavelength of maximum absorbance (λmax) and the molar absorptivity (ε) of a pyrimidine compound in a specified solvent.
Materials:
-
UV-Vis Spectrophotometer (double beam recommended)
-
Matched quartz cuvettes (1 cm path length)
-
Volumetric flasks and pipettes
-
Analytical balance
-
The pyrimidine compound of interest
-
Spectroscopic grade solvent (e.g., ethanol, methanol, or a buffered aqueous solution)
Procedure:
-
Preparation of Stock Solution:
-
Accurately weigh a small amount of the pyrimidine compound.
-
Dissolve the compound in the chosen solvent in a volumetric flask to prepare a stock solution of known concentration (e.g., 1 mg/mL).
-
-
Preparation of Working Solutions:
-
Perform serial dilutions of the stock solution to prepare a series of working solutions of decreasing concentrations. The absorbance values of these solutions should ideally fall within the linear range of the instrument (typically 0.1 to 1.0).
-
-
Instrument Setup and Blank Measurement:
-
Turn on the spectrophotometer and allow it to warm up.
-
Set the desired wavelength range for the scan (e.g., 200-400 nm for pyrimidine derivatives).
-
Fill both the sample and reference cuvettes with the pure solvent.
-
Place the cuvettes in the spectrophotometer and perform a baseline correction. This will subtract the absorbance of the solvent and the cuvettes.
-
-
Sample Measurement:
-
Empty the sample cuvette and rinse it with one of the working solutions. Then, fill the cuvette with the same working solution.
-
Place the sample cuvette back into the spectrophotometer and run the scan.
-
Record the absorbance spectrum. The peak of the most intense absorption band corresponds to the λmax.
-
-
Data Analysis:
-
Repeat the measurement for all working solutions.
-
To determine the molar absorptivity (ε), plot a calibration curve of absorbance at λmax versus concentration.
-
According to the Beer-Lambert law (A = εbc, where A is absorbance, ε is molar absorptivity, b is the path length, and c is the concentration), the slope of the linear regression of this plot will be equal to the molar absorptivity (assuming a 1 cm path length).
-
Workflow Diagram:
Caption: Experimental workflow for determining the UV-Vis absorption maxima.
Logical Framework for Experimental Choices
The choice of a double-beam spectrophotometer is crucial for minimizing errors arising from fluctuations in the light source intensity. Quartz cuvettes are mandatory for measurements in the UV region (below 340 nm) as glass and plastic absorb UV light. The selection of a spectroscopic grade solvent is essential to avoid interference from impurities. The preparation of a dilution series and the plotting of a calibration curve serve as a self-validating system, ensuring that the measurements adhere to the Beer-Lambert law and providing a more accurate determination of molar absorptivity.
Conclusion
While the precise UV-Vis absorption maxima of 2,4-diamino-6-hydroxypyrimidine-5-carboxamide remain to be experimentally determined and published, this guide provides a robust framework for its investigation. Based on the analysis of its parent compound and other substituted pyrimidines, it is anticipated to exhibit strong absorption in the UV region, with the exact λmax being influenced by the electronic effects of the 5-carboxamide group and the solvent environment. The provided experimental protocol offers a standardized and reliable method for obtaining this critical photophysical data, which is indispensable for applications in drug development, quality control, and fundamental chemical research.
References
- CN114965738A - HPLC-UV detection method for purity of 2,4-diamino-6-hydroxypyrimidine starting material - Google P
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Spectral and photophysical studies of inclusion complexes of 2-amino-4,6-dimethyl pyrimidine with beta-cyclodextrin - PubMed. [Link]
-
Environmental photodegradation of pyrimidine fungicides — Kinetics of the visible-light-promoted interactions between riboflavin and 2-amino-4-hydroxy-6-methylpyrimidine - Canadian Science Publishing. [Link]
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A Senior Application Scientist's Guide to Differentiating 2,4-diamino-6-hydroxypyrimidine-5-carboxamide and its 5-formamido Analog
In the realm of pharmaceutical research and development, particularly in the synthesis of antiviral compounds and kinase inhibitors, the precise structural elucidation of intermediates is paramount.[1] The 2,4-diaminopyrimidine scaffold is a cornerstone in medicinal chemistry, and its derivatives, such as 2,4-diamino-6-hydroxypyrimidine-5-carboxamide and its 5-formamido analog, often appear as critical precursors. While these molecules are structurally very similar, the single carbonyl group difference between a carboxamide and a formamido moiety can significantly impact downstream reactions and the biological activity of the final product. This guide provides a comprehensive, in-depth comparison of analytical methodologies to reliably differentiate between these two closely related pyrimidine derivatives.
The Analytical Challenge: A Subtle Distinction with Significant Consequences
At first glance, the molecular structures of 2,4-diamino-6-hydroxypyrimidine-5-carboxamide and N-(2,4-diamino-1,6-dihydro-6-oxo-5-pyrimidinyl)formamide (the 5-formamido analog) are remarkably similar.[2] This similarity presents a considerable analytical challenge, as many standard techniques may not readily distinguish between them. An erroneous identification can lead to failed syntheses, impure final compounds, and misinterpreted biological data. Therefore, employing a multi-faceted analytical approach is not just recommended; it is essential for ensuring the integrity of your research.
Molecular Structures
Caption: Chemical structures of the two pyrimidine analogs.
Chromatographic Separation: The First Line of Investigation
Due to the high polarity of these pyrimidine derivatives, chromatographic separation can be challenging.[3][4] However, with the right approach, it is a powerful tool for both analytical-scale differentiation and preparative-scale purification.
High-Performance Liquid Chromatography (HPLC)
Reversed-phase HPLC (RP-HPLC) is a common starting point, but the high polarity of these compounds often leads to poor retention on standard C18 columns.[3] Hydrophilic Interaction Liquid Chromatography (HILIC) is a more suitable alternative.
Data Presentation: Expected HPLC Retention Times
| Compound | Column | Mobile Phase | Expected Retention Time (min) |
| 2,4-diamino-6-hydroxypyrimidine-5-carboxamide | HILIC (Amide or bare silica) | Acetonitrile/Water with 0.1% Formic Acid (Gradient) | Shorter |
| 5-formamido analog | HILIC (Amide or bare silica) | Acetonitrile/Water with 0.1% Formic Acid (Gradient) | Longer |
Experimental Protocol: HILIC-HPLC Method
-
System Preparation: Equilibrate a HILIC column (e.g., bare silica or amide-functionalized, 150 x 4.6 mm, 5 µm) with a high-organic mobile phase (e.g., 95% acetonitrile, 5% water with 0.1% formic acid) for at least 30 minutes at a flow rate of 1.0 mL/min.[4]
-
Sample Preparation: Dissolve approximately 1 mg of the sample in 1 mL of the initial mobile phase.
-
Injection: Inject 5-10 µL of the sample.
-
Gradient Elution:
-
0-10 min: 95% to 80% Acetonitrile
-
10-15 min: 80% to 95% Acetonitrile (return to initial conditions)
-
15-20 min: Hold at 95% Acetonitrile (re-equilibration)
-
-
Detection: Monitor the elution profile using a UV detector at 254 nm and 280 nm.[3]
The rationale behind the expected longer retention of the 5-formamido analog in HILIC is its slightly increased polarity due to the additional N-H bond capable of hydrogen bonding with the stationary phase.
Caption: A simplified workflow for HILIC-HPLC analysis.
Thin-Layer Chromatography (TLC)
TLC is an invaluable tool for rapid, qualitative assessment and for developing the mobile phase for column chromatography.[5][6]
Experimental Protocol: TLC Analysis
-
Plate Preparation: Use silica gel 60 F254 plates.
-
Sample Application: Spot dilute solutions of the compounds onto the baseline.
-
Mobile Phase: A mixture of dichloromethane and methanol (e.g., 9:1 or 8:2 v/v) is a good starting point.[5] Adding a small amount of triethylamine can improve peak shape for these basic compounds.[3]
-
Development: Develop the plate in a saturated chamber.
-
Visualization: Visualize the spots under UV light (254 nm).
The 5-formamido analog is expected to have a slightly lower Rf value due to its higher polarity.
Spectroscopic Techniques: Unveiling the Structural Nuances
While chromatography can separate the two compounds, spectroscopic methods are essential for definitive identification.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is arguably the most powerful tool for distinguishing these isomers.[7] Both ¹H and ¹³C NMR will show distinct differences.
Data Presentation: Predicted ¹H and ¹³C NMR Chemical Shifts (in DMSO-d6)
| Group | 2,4-diamino-6-hydroxypyrimidine-5-carboxamide | 5-formamido analog | Key Differentiator |
| ¹H NMR | |||
| Formyl H | - | ~8.0-8.5 ppm (singlet) | Presence of a distinct formyl proton signal. |
| Amide NH₂ | ~7.0-7.5 ppm (broad singlet, 2H) | - | Presence of a 2H amide proton signal. |
| Amine NH₂ | ~6.0-6.5 ppm (broad singlet, 4H) | ~6.0-6.5 ppm (broad singlet, 4H) | |
| ¹³C NMR | |||
| Carbonyl C | ~165-170 ppm | ~160-165 ppm | The chemical shift of the carbonyl carbon. |
Expert Insights on NMR Analysis:
-
The presence of a singlet integrating to one proton in the downfield region of the ¹H NMR spectrum is a clear indicator of the formyl proton in the 5-formamido analog.[8]
-
In the ¹³C NMR spectrum, the chemical shift of the carbonyl carbon will be different for the two compounds.
-
Due to restricted rotation around the C-N bond, you might observe line broadening in the NMR spectra, particularly for the signals of the substituents at the 4-position.[9]
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation patterns, which can be used to differentiate the two compounds.[10]
Data Presentation: Expected Mass Spectrometry Data (ESI+)
| Compound | [M+H]⁺ (m/z) | Key Fragment Ions (m/z) |
| 2,4-diamino-6-hydroxypyrimidine-5-carboxamide | 170.07 | Loss of NH₃ (153.05) |
| 5-formamido analog | 170.07 | Loss of CO (142.08) |
Experimental Protocol: LC-MS Analysis
-
Chromatography: Use the HILIC-HPLC method described above.
-
Ionization: Electrospray ionization (ESI) in positive ion mode is recommended for these polar compounds.[10]
-
Mass Analysis: Acquire full scan mass spectra to determine the molecular weight.
-
Tandem MS (MS/MS): Perform collision-induced dissociation (CID) on the parent ion [M+H]⁺ to obtain fragmentation patterns.
The key to differentiation lies in the fragmentation pathways.[11][12] The carboxamide is likely to lose ammonia (NH₃), while the formamido analog will preferentially lose carbon monoxide (CO).[13]
Caption: Predicted primary fragmentation pathways in MS/MS.
Conclusion: A Multi-Pronged Approach for Confident Identification
Relying on a single analytical technique for the differentiation of 2,4-diamino-6-hydroxypyrimidine-5-carboxamide and its 5-formamido analog is a risky proposition. A robust and reliable identification strategy should integrate chromatographic separation with spectroscopic characterization. HILIC-HPLC provides excellent separation, while ¹H NMR and tandem mass spectrometry offer definitive structural confirmation. By employing this multi-pronged approach, researchers can confidently identify their compounds, ensuring the integrity and success of their synthetic and drug discovery endeavors.
References
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Safety Operating Guide
Navigating the Final Step: A Comprehensive Guide to the Proper Disposal of 2,4-Diamino-6-hydroxypyrimidine-5-carboxamide
For the dedicated researcher, scientist, or drug development professional, the lifecycle of a chemical compound extends beyond its synthesis and application. Responsible disposal is the critical final step, ensuring the safety of personnel and the protection of our environment. This guide provides a detailed, step-by-step protocol for the proper disposal of 2,4-Diamino-6-hydroxypyrimidine-5-carboxamide, grounding each recommendation in established safety principles and regulatory compliance.
Core Principles of Chemical Waste Management
The disposal of any chemical waste, including 2,4-Diamino-6-hydroxypyrimidine-5-carboxamide, is governed by the core tenets of minimizing exposure, preventing environmental contamination, and adhering to all local, state, and federal regulations.[1][2] It is imperative to consult your institution's Environmental Health & Safety (EHS) department for specific guidelines, as regulations can vary.[3]
Personal Protective Equipment (PPE): Your First Line of Defense
Before handling 2,4-Diamino-6-hydroxypyrimidine-5-carboxamide for any purpose, including disposal, the appropriate Personal Protective Equipment (PPE) must be worn. This is a non-negotiable aspect of laboratory safety.
| PPE Category | Specification | Rationale |
| Eye/Face Protection | Safety glasses with side-shields or chemical goggles. A face shield may also be necessary.[4][5] | Protects against accidental splashes of solutions or airborne particles of the solid compound. |
| Skin Protection | Chemical-resistant gloves (e.g., nitrile rubber) and a lab coat or disposable protective clothing.[4][5] | Prevents direct skin contact with the chemical, which may cause irritation or other adverse effects. |
| Respiratory Protection | A NIOSH/MSHA-approved respirator should be used if dust formation is likely or if working outside a fume hood.[4] | Minimizes the risk of inhaling fine particles of the compound. |
Always inspect your PPE for integrity before use and remove it carefully to avoid contaminating your skin.[6]
Spill Response Protocol: Immediate and Decisive Action
In the event of a spill, a swift and methodical response is crucial to contain the material and mitigate any potential hazards.
Experimental Protocol for Small Spill Cleanup:
-
Evacuate and Isolate: Immediately clear the area of all non-essential personnel.[4]
-
Ventilate: Ensure the area is well-ventilated, ideally within a chemical fume hood.[4]
-
Containment: For solid spills, carefully cover the material to prevent it from becoming airborne.[4]
-
Collection: Using appropriate tools (e.g., spark-proof scoops for powders), carefully transfer the spilled material into a suitable, labeled container for hazardous waste.[7][8]
-
Decontamination: Thoroughly clean the spill area with a suitable solvent (consult your institution's EHS for recommendations) and then wash with soap and water.[4]
-
Waste Disposal: All contaminated materials, including cleaning supplies and PPE, must be collected in a vapor-tight plastic bag and disposed of as hazardous waste.[4]
Step-by-Step Disposal Guidance
The primary method for the disposal of 2,4-Diamino-6-hydroxypyrimidine-5-carboxamide and its derivatives is through a licensed chemical waste disposal company.[4][7] Under no circumstances should this chemical be disposed of down the drain or in regular trash.[3][7]
-
Waste Collection:
-
Collect all waste 2,4-Diamino-6-hydroxypyrimidine-5-carboxamide, including any contaminated materials (e.g., filter paper, gloves), in a designated, compatible, and clearly labeled hazardous waste container.[4] The container must be sealable and stored in a cool, dry, and well-ventilated area.[5][7]
-
-
Labeling:
-
The waste container must be clearly labeled with "Hazardous Waste" and the full chemical name: "2,4-Diamino-6-hydroxypyrimidine-5-carboxamide."[3] Include any known hazard information.
-
-
Storage:
-
Professional Disposal:
-
Container Decontamination:
-
Empty containers that held 2,4-Diamino-6-hydroxypyrimidine-5-carboxamide should be triple-rinsed with a suitable solvent.[4] The rinsate must be collected and disposed of as hazardous waste. Once decontaminated, the container can be offered for recycling or disposed of according to institutional and local regulations.[4][7]
-
Disposal Workflow Diagram
The following diagram illustrates the decision-making and procedural flow for the safe disposal of 2,4-Diamino-6-hydroxypyrimidine-5-carboxamide.
Caption: Disposal workflow for 2,4-Diamino-6-hydroxypyrimidine-5-carboxamide.
By adhering to these procedures, you contribute to a culture of safety and environmental responsibility within your laboratory and the broader scientific community.
References
- Sigma-Aldrich. (2025, September 24).
- ChemicalBook.
- Benchchem. Safe Disposal of 2-(Chloromethyl)pyrimidine Hydrochloride: A Procedural Guide.
- TCI AMERICA. (2018, July 6).
- ChemicalBook. 2,4-Diamino-6-hydroxypyrimidine(56-06-4).
- Thermo Fisher Scientific. (2025, September 22).
- Fisher Scientific. (2025, December 18).
- ChemDmart.
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PubChem. 2,4-Diamino-6-hydroxypyrimidine-5-carbaldehyde | C5H6N4O2. National Center for Biotechnology Information. Retrieved from [Link]
- Benchchem. Safe Disposal of 2,6-Di(1H-imidazol-1-yl)pyridine: A Procedural Guide.
- Fisher Scientific. (2024, March 30).
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- United Nations Office on Drugs and Crime. Guidelines for the Safe Handling and Disposal of Chemicals Used in the Illicit Manufacture of Drugs.
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PubChem. PubChem. National Center for Biotechnology Information. Retrieved from [Link]
- Schymanski, E. et al. (2021).
- Agency for Toxic Substances and Disease Registry. Toxicological Profile for Pyridine. Centers for Disease Control and Prevention.
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PubChem. Formamide, N-(2,4-diamino-1,6-dihydro-6-oxo-5-pyrimidinyl)-. National Center for Biotechnology Information. Retrieved from [Link]
- European Chemicals Agency.
- MedChemExpress. 2,4-Diamino-6-hydroxypyrimidine | GTP Cyclohydrolase I Inhibitor.
- Selleck Chemicals. 2,4-Diamino-6-hydroxypyrimidine | GTPCH inhibitor | CAS 56-06-4.
- Google Patents. (1988). A process for the preparation of 2,4-diamino-6-(1-piperidinyl)-pyrimidine N-oxide.
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Safeguarding Your Research: A Comprehensive Guide to Handling 2,4-Diamino-6-hydroxypyrimidine-5-carboxamide
For Researchers, Scientists, and Drug Development Professionals
This guide provides essential safety and logistical information for the handling and disposal of 2,4-Diamino-6-hydroxypyrimidine-5-carboxamide. As a Senior Application Scientist, my objective is to equip you with not just procedural steps, but a deep understanding of the rationale behind these protocols, ensuring a self-validating system of safety in your laboratory. The toxicological properties of this specific compound have not been fully investigated, which necessitates a cautious and thorough approach to its handling.[1]
Hazard Assessment and Risk Mitigation
2,4-Diamino-6-hydroxypyrimidine-5-carboxamide is a derivative of pyrimidine. While specific toxicity data for this carboxamide derivative is limited, information on the parent compound, 2,4-Diamino-6-hydroxypyrimidine, indicates potential for irritation to the skin, eyes, and respiratory tract.[1][2][3] Therefore, a comprehensive risk assessment is the foundational step before any handling of this compound. This involves not only understanding the chemical's intrinsic hazards but also evaluating the specific procedures and quantities you will be using.
The Occupational Safety and Health Administration (OSHA) mandates that all laboratories develop a written Chemical Hygiene Plan (CHP) to protect personnel from hazardous chemicals.[4][5][6][7] This guide should be used as a supplement to your institution's specific CHP.
Personal Protective Equipment (PPE): Your Primary Barrier
The selection and proper use of PPE is a critical line of defense against chemical exposure.[8][9][10] The following table outlines the recommended PPE for handling 2,4-Diamino-6-hydroxypyrimidine-5-carboxamide, based on the potential hazards associated with its chemical class.
| PPE Component | Specification | Rationale |
| Hand Protection | Chemical-resistant nitrile or neoprene gloves.[11] | To prevent dermal absorption and skin irritation.[1][2][3] |
| Eye and Face Protection | Safety goggles with side shields or a full-face shield.[8][9] | To protect against dust particles and potential splashes that can cause serious eye irritation.[1][2][3] |
| Respiratory Protection | A NIOSH-approved respirator is recommended, especially when handling the powder outside of a certified chemical fume hood.[1] | To prevent inhalation of fine dust particles that may cause respiratory tract irritation.[1][2][3] |
| Protective Clothing | A flame-resistant lab coat, fully buttoned, with tight-fitting cuffs. | To protect the skin from accidental spills and contamination.[11] |
| Footwear | Closed-toe shoes made of a non-porous material. | To protect feet from spills and falling objects. |
Operational Plan: A Step-by-Step Workflow for Safe Handling
Adherence to a strict operational workflow is paramount to minimizing exposure and ensuring a safe working environment.
Preparation
-
Designated Work Area: All handling of 2,4-Diamino-6-hydroxypyrimidine-5-carboxamide powder should be conducted within a certified chemical fume hood to minimize inhalation exposure.[12]
-
Gather Materials: Ensure all necessary PPE, spill containment materials (such as absorbent pads and sand), and waste containers are readily accessible before you begin.
-
Inspect PPE: Before donning, carefully inspect all PPE for any signs of damage or degradation.
Weighing and Handling
-
Donning PPE: Follow the proper sequence for donning PPE: lab coat, respirator, eye protection, and finally, gloves.
-
Weighing: When weighing the solid compound, do so within the chemical fume hood. Use anti-static techniques to prevent the dispersal of fine powder.
-
Dissolving: If preparing a solution, add the solid to the solvent slowly to prevent splashing. If heating is necessary, use a controlled heating mantle and ensure proper ventilation.
Post-Handling
-
Decontamination: Thoroughly clean all equipment and the work area after use.
-
Doffing PPE: Remove PPE in the reverse order it was put on, being careful to avoid cross-contamination. Gloves should be removed last.
-
Personal Hygiene: Wash hands thoroughly with soap and water after removing gloves.[1]
Experimental Workflow for Safe Handling
Caption: A step-by-step workflow for the safe handling of 2,4-Diamino-6-hydroxypyrimidine-5-carboxamide.
Disposal Plan: Environmental Responsibility and Regulatory Compliance
Proper disposal of 2,4-Diamino-6-hydroxypyrimidine-5-carboxamide and its associated waste is crucial to prevent environmental contamination and adhere to regulations.
Waste Segregation
-
Solid Waste: Collect all solid waste, including contaminated gloves, weighing paper, and absorbent materials from spills, in a dedicated and clearly labeled hazardous waste container.[11][12]
-
Liquid Waste: Collect all liquid waste, such as reaction mixtures and cleaning solvents, in a separate, clearly labeled hazardous waste container.[11][12]
Disposal Procedure
-
Labeling: Ensure all waste containers are accurately labeled with "Hazardous Waste" and the full chemical name: "2,4-Diamino-6-hydroxypyrimidine-5-carboxamide".
-
Storage: Store hazardous waste containers in a designated, well-ventilated, and secure area, away from incompatible materials.
-
Licensed Disposal: All waste containing this compound must be disposed of through a licensed hazardous waste disposal company.[12] Do not dispose of this compound down the drain or in regular trash.
Disposal Workflow
Caption: The proper workflow for the segregation, storage, and disposal of waste.
Emergency Procedures
In the event of an exposure or spill, immediate and appropriate action is necessary.
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing. Seek medical attention.[1]
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[1]
-
Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek medical attention.[1]
-
Ingestion: Do not induce vomiting. Rinse mouth with water and seek immediate medical attention.[1]
-
Spill: Evacuate the area. Wearing appropriate PPE, contain the spill using an inert absorbent material. Collect the spilled material and place it in a sealed, labeled container for disposal as hazardous waste. Ventilate the area and wash the spill site after the material has been collected.[12]
Disclaimer: This guide is intended to provide essential safety information. Always consult your institution's specific safety protocols and the most current Safety Data Sheet (SDS) for any chemical before beginning work. A thorough risk assessment should be conducted for your specific experimental conditions.
References
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Laboratory Safety Guidance. Occupational Safety and Health Administration (OSHA). [Link]
-
The Laboratory Standard. Office of Clinical and Research Safety. [Link]
-
29 CFR 1910.1450 — OSHA Laboratory Standard. MasterControl. [Link]
-
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
